molecular formula C9H7NO3 B1196686 5-Methoxyisatin CAS No. 39755-95-8

5-Methoxyisatin

Cat. No.: B1196686
CAS No.: 39755-95-8
M. Wt: 177.16 g/mol
InChI Key: DMHGXMPXHPOXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyisatin (CAS 39755-95-8) is a high-purity organic compound supplied for research and development purposes. This compound serves as a versatile pharmaceutical intermediate and a critical raw material in chemical synthesis, particularly in the development of novel bioactive molecules . In scientific research, this compound is a privileged scaffold for designing and synthesizing novel thiosemicarbazone derivatives . These derivatives are a promising class of therapeutics investigated for their potent anticancer activities . Studies have shown that thiosemicarbazones derived from this compound can efficiently inhibit cell proliferation, migration, and spheroid formation in skin cancer cell lines (such as A431) by activating the mitochondrial intrinsic apoptotic pathway . A key mechanism of action involves the induction of DNA damage and the activation and stabilization of the p53 protein, a critical tumor suppressor, which demonstrates its potential as a strategy for cancer therapeutics . The product has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . It typically appears as a brown solid and has a melting point in the range of 199°C to 203°C . It is noted to be soluble in cold water . Safety and Handling: This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. Product Note: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHGXMPXHPOXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192838
Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39755-95-8
Record name 5-Methoxyisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39755-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039755958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39755-95-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXYISATIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXYISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7GA9U9TN1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Methoxyisatin chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of 5-Methoxyisatin, a key intermediate in the synthesis of various bioactive compounds. This document summarizes its fundamental physicochemical characteristics, spectroscopic data, and synthetic methodology. Furthermore, it delves into the biological signaling pathways of a notable derivative, offering insights for researchers in drug discovery and development.

Core Chemical Properties

This compound, also known as 5-methoxy-1H-indole-2,3-dione, is a solid that typically appears as orange to amber to dark red powder or crystals.[1][2] It is soluble in cold water.[1] A comprehensive summary of its key chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₇NO₃[3]
Molecular Weight 177.16 g/mol [3]
Melting Point 201-205 °C[4]
Appearance Orange to amber to dark red powder/crystal[1][2]
Solubility Soluble in cold water[1]
pKa (Predicted) 9.73 ± 0.20[1]
Density (Predicted) 1.346 ± 0.06 g/cm³[1]

Structural Information

The molecular structure of this compound consists of an indole core with a methoxy group substituted at the 5-position and two carbonyl groups at the 2 and 3-positions.

Crystallographic Data

As of the latest available data, a definitive crystal structure for the parent this compound (1H-indole-2,3-dione, 5-methoxy-) has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.[5][6]

However, crystallographic data for numerous derivatives of this compound are available, providing valuable insights into the molecular geometry and packing of related structures. For illustrative purposes, the crystallographic data for a closely related thiosemicarbazone derivative is often studied. It is imperative to note that the following data does not represent this compound itself but one of its derivatives.

Spectroscopic Profile

The structural identity and purity of this compound are routinely confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to its molecular structure.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
10.86s1HN-H[4]
7.17dd (J = 1.0, 2.5 Hz)1HAromatic C-H[4]
7.06s1HAromatic C-H[4]
6.84d (J = 8.6 Hz)1HAromatic C-H[4]
3.74s3HO-CH₃[4]
¹³C NMR Spectroscopy

While detailed assignments for this compound are not extensively reported in the immediate search results, data for its derivatives show characteristic peaks for the isatin moiety between 106.04–120.99 ppm and 158.21–155.78 ppm.[7][8] The carbonyl and imine carbons of these derivatives resonate at approximately 162.92–163.95 ppm and 133.48–135.21 ppm, respectively.[7][8]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[3] The NIST Mass Spectrometry Data Center reports a GC-MS with significant peaks at m/z values of 177, 149, 106, and 73.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound derivatives displays characteristic absorption bands. For instance, the C=O stretching vibration is typically observed in the range of 1676–1695 cm⁻¹. The N-H stretching of the indole ring appears in the region of 3167–3469 cm⁻¹. A strong band corresponding to the C-O-C stretching of the methoxy group is found between 1224–1242 cm⁻¹.[7][8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 5-methoxyaniline.[4]

Step 1: Synthesis of p-methoxyisonitrosoacetanilide

In a suitable reaction vessel, 5-methoxyaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The reaction mixture is heated at 90°C for approximately 3.5 hours. This step yields p-methoxyisonitrosoacetanilide with a reported yield of 95%.[4]

Step 2: Cyclization to this compound

The intermediate, p-methoxyisonitrosoacetanilide, is then subjected to cyclization using concentrated sulfuric acid (75%) at 92°C. This hydrolysis and subsequent ring-closure reaction affords this compound in a yield of approximately 88%.[4]

A more detailed laboratory-scale procedure is as follows:

  • Warm a solution of concentrated sulfuric acid (176 mL) containing water (5 mL) to 70°C.

  • Add N-(2-hydroximino-acetyl)anisidine (25 g, 0.13 mol) portion-wise over 1 hour, maintaining the temperature between 70-80°C.

  • After the addition is complete, reflux the mixture at 80°C for 15 minutes.

  • Pour the reaction mixture into a beaker containing 500 g of ice and 800 mL of cold water.

  • Collect the resulting black precipitate by vacuum filtration.

  • Wash the precipitate with cold water until the pH of the filtrate is neutral (pH 7).

  • Dry the solid in the air to obtain this compound.[4]

G cluster_0 Step 1: Synthesis of p-methoxyisonitrosoacetanilide cluster_1 Step 2: Cyclization 5-methoxyaniline 5-methoxyaniline Reaction_1 Reaction at 90°C, 3.5h in water 5-methoxyaniline->Reaction_1 Chloral hydrate Chloral hydrate Chloral hydrate->Reaction_1 Hydroxylamine hydrochloride Hydroxylamine hydrochloride Hydroxylamine hydrochloride->Reaction_1 Intermediate p-methoxyisonitrosoacetanilide Reaction_1->Intermediate Intermediate_2 p-methoxyisonitrosoacetanilide Reaction_2 Cyclization at 92°C Intermediate_2->Reaction_2 H2SO4 Conc. H2SO4 (75%) H2SO4->Reaction_2 Product This compound Reaction_2->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways of a this compound Derivative

While this compound serves as a crucial building block, its derivatives have been the primary focus of biological activity studies. One such derivative, This compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) , has demonstrated significant anticancer properties. It is important to emphasize that the following signaling pathway is attributed to this specific derivative and not to the parent this compound.

MeOIstPyrd has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Mechanistic studies have revealed that it can activate the mitochondrial intrinsic apoptotic pathway.[7] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl2. This shift in the Bax/Bcl2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and ultimately leads to programmed cell death.[7] Furthermore, MeOIstPyrd has been found to induce DNA damage and activate the tumor suppressor protein p53.[7]

G MeOIstPyrd MeOIstPyrd Bax Bax (pro-apoptotic) Up-regulation MeOIstPyrd->Bax Bcl2 Bcl2 (anti-apoptotic) Down-regulation MeOIstPyrd->Bcl2 DNA_Damage DNA Damage MeOIstPyrd->DNA_Damage Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis p53_Activation p53 Activation DNA_Damage->p53_Activation p53_Activation->Apoptosis

Caption: Apoptotic pathway of a this compound derivative.

References

An In-depth Technical Guide to the Synthesis of 5-Methoxyisatin from 5-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic pathways for producing 5-methoxyisatin, a valuable intermediate in pharmaceutical research, starting from 5-methoxyaniline. This guide details established methodologies, including the Sandmeyer, Gassman, Stolle, and Martinet syntheses. For each pathway, a thorough description, detailed experimental protocols, and quantitative data are presented. Logical workflows and reaction pathways are visualized using diagrams to facilitate a clear understanding of the chemical transformations.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a robust and widely employed method for the preparation of isatins from anilines. The process involves two key steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the isatin core.

The synthesis of this compound via the Sandmeyer pathway commences with the reaction of 5-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride. This reaction forms the intermediate, N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide (also known as p-methoxyisonitrosoacetanilide). The subsequent treatment of this intermediate with a strong acid, typically concentrated sulfuric acid, induces cyclization to afford this compound.[1]

Experimental Protocol

Step 1: Synthesis of N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, a solution of 5-methoxyaniline is prepared in water containing hydrochloric acid to form the hydrochloride salt.

  • To this solution, aqueous solutions of chloral hydrate and hydroxylamine hydrochloride are added.

  • The mixture is heated to 90 °C and maintained at this temperature for approximately 3.5 hours.

  • Upon cooling, the N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide intermediate precipitates from the solution and is collected by filtration.

Step 2: Synthesis of this compound

  • Concentrated sulfuric acid is warmed to approximately 70 °C in a separate reaction vessel.

  • The dried N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide intermediate is added portion-wise to the heated sulfuric acid, maintaining the temperature between 70-80 °C.

  • After the addition is complete, the reaction mixture is heated at 80 °C for about 15 minutes to ensure complete cyclization.

  • The hot reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude this compound.

  • The solid product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

Quantitative Data
StepReactantsTemperatureTimeYieldReference
1. Intermediate Formation5-Methoxyaniline, Chloral Hydrate, Hydroxylamine HCl90 °C3.5 h95%
2. CyclizationN-(4-methoxyphenyl)-2-(hydroxyimino)acetamide, Concentrated Sulfuric Acid70-80 °C1.25 h88%

Sandmeyer Synthesis Pathway Diagram

Sandmeyer_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization 5-Methoxyaniline 5-Methoxyaniline Reagents1 Chloral Hydrate, Hydroxylamine HCl, Water, 90°C, 3.5h 5-Methoxyaniline->Reagents1 Intermediate N-(4-methoxyphenyl)-2- (hydroxyimino)acetamide Reagents1->Intermediate Reagents2 Conc. H₂SO₄, 70-80°C, 1.25h Intermediate->Reagents2 This compound This compound Reagents2->this compound

Sandmeyer synthesis of this compound from 5-methoxyaniline.

Gassman Isatin Synthesis

The Gassman synthesis provides an alternative route to isatins, proceeding through a 3-methylthiooxindole intermediate. This method is particularly useful for the synthesis of substituted isatins.

For the synthesis of this compound, 5-methoxyaniline (p-anisidine) is first converted to 5-methoxy-3-methylthiooxindole. This transformation is achieved following the general procedure described by Gassman and van Bergen. The resulting 3-methylthiooxindole is then subjected to hydrolysis in the presence of mercuric oxide and boron trifluoride etherate to yield this compound.[2]

Experimental Protocol

Step 1: Synthesis of 5-Methoxy-3-methylthiooxindole (General Procedure Adaptation)

  • A solution of 5-methoxyaniline in a suitable solvent is treated with tert-butyl hypochlorite to form the corresponding N-chloroaniline.

  • The N-chloroaniline is then reacted with a methylthio-substituted carbonyl compound at low temperatures.

  • A base, such as triethylamine, is added to facilitate a[2][3]-sigmatropic rearrangement, followed by cyclization to yield 5-methoxy-3-methylthiooxindole.

Step 2: Synthesis of this compound

  • The 5-methoxy-3-methylthiooxindole intermediate is dissolved in aqueous tetrahydrofuran.

  • Red mercuric oxide and boron trifluoride etherate are added to the solution.

  • The mixture is stirred at room temperature, and the progress of the hydrolysis is monitored.

  • Upon completion, the reaction mixture is worked up to isolate the this compound product.[2]

Quantitative Data
StepReactantsConditionsYieldReference
1. Intermediate Formation5-Methoxyaniline, Reagents per Gassman & van BergenMulti-step, low temperatureN/A[2]
2. Hydrolysis5-Methoxy-3,3-di(methylthio)oxindole, HgO, BF₃·OEt₂Room temperature, aqueous THF62%[2]

Gassman Synthesis Pathway Diagram

Gassman_Synthesis 5-Methoxyaniline 5-Methoxyaniline GassmanReagents Gassman & van Bergen Procedure 5-Methoxyaniline->GassmanReagents Intermediate 5-Methoxy-3-methylthiooxindole GassmanReagents->Intermediate HydrolysisReagents HgO, BF₃·OEt₂, aq. THF Intermediate->HydrolysisReagents This compound This compound HydrolysisReagents->this compound Stolle_Synthesis 5-Methoxyaniline 5-Methoxyaniline OxalylChloride Oxalyl Chloride 5-Methoxyaniline->OxalylChloride Intermediate N-(4-methoxyphenyl)oxalyl chloride OxalylChloride->Intermediate LewisAcid Lewis Acid (e.g., AlCl₃) Intermediate->LewisAcid This compound This compound LewisAcid->this compound Martinet_Synthesis 5-Methoxyaniline 5-Methoxyaniline DiethylMesoxalate Diethyl Mesoxalate 5-Methoxyaniline->DiethylMesoxalate Condensation Condensation DiethylMesoxalate->Condensation DioxindoleIntermediate 5-Methoxydioxindole Condensation->DioxindoleIntermediate Oxidation Oxidation DioxindoleIntermediate->Oxidation This compound This compound Oxidation->this compound

References

A Technical Guide to 5-Methoxyisatin: Solubility, Experimental Protocols, and Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility of 5-methoxyisatin in various organic solvents, detailed experimental protocols for solubility determination, and a review of its role in key biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound is a derivative of isatin, a naturally occurring compound found in many plants. It serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds with significant biological activities.[1][2] The incorporation of a methoxy group at the 5-position of the isatin core can modulate its physicochemical properties, including solubility, and enhance its pharmacological effects.[2] Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

Solubility of this compound

A comprehensive search for quantitative solubility data of this compound in common organic solvents did not yield specific numerical values in publicly available scientific literature. Several chemical suppliers qualitatively describe this compound as being "soluble in cold water".[2][4][5]

Due to the lack of specific data for this compound, the following table provides solubility data for the parent compound, isatin, in various organic solvents. This information is intended to serve as a reference point for researchers. It is crucial to note that the presence of the methoxy group in this compound will influence its solubility, and therefore, these values are not directly transferable.

Table 1: Quantitative Solubility of Isatin in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Dichloromethane278.151.83
298.152.68
318.153.95
Toluene278.150.95
298.151.21
318.151.52
Acetone278.1520.35
298.1529.87
318.1544.98
Ethyl Acetate278.154.89
298.157.23
318.1511.98
1,4-Dioxane278.1528.15
298.1541.23
318.1584.12
N,N-Dimethylformamide (DMF)278.15102.36
298.15135.89
318.15176.25
Tetrahydrofuran (THF)278.1545.69
298.1565.87
318.1592.88
Acetonitrile278.155.36
298.159.87
318.1517.39
Methanol298.1510.2
308.1514.5
318.1520.8
Ethanol298.157.5
308.1510.8
318.1515.6
1-Butanol298.154.2
308.156.1
318.158.9

Source: Data for dichloromethane, toluene, acetone, ethyl acetate, 1,4-dioxane, N,N-dimethylformamide, tetrahydrofuran, and acetonitrile is from Liu et al. (2014).[6][7] Data for methanol, ethanol, and 1-butanol is from a study on the solubility of isatin in different solvents.[8]

Experimental Protocols for Solubility Determination

For researchers aiming to determine the precise solubility of this compound in various organic solvents, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound.[9][10][11]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.[10]

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Separation of Undissolved Solid: The saturated solution is filtered to remove any undissolved solid.[10]

  • Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).[10]

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.[10]

  • Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Measurement cluster_calc Calculation A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Filter to remove undissolved solid C->D E Transfer known volume of filtrate D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility (mass/volume) G->H

Gravimetric Method Workflow
UV-Visible Spectrophotometry

This method is suitable for compounds that exhibit significant absorbance in the UV-Visible range and can be a rapid and sensitive alternative to the gravimetric method.[13][14]

Methodology:

  • Determination of Maximum Absorbance (λmax): A dilute solution of this compound in the chosen solvent is scanned using a UV-Visible spectrophotometer to determine the wavelength of maximum absorbance.

  • Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent.

  • Generation of a Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.

  • Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: After filtration, a sample of the clear saturated solution is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at λmax.

  • Calculation of Solubility: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

G cluster_setup Setup cluster_exp Experiment cluster_calc Calculation A Determine λmax of This compound B Prepare standard solutions A->B C Generate calibration curve B->C G Determine concentration from calibration curve C->G D Prepare saturated solution E Filter and dilute sample D->E F Measure absorbance at λmax E->F F->G H Calculate original solubility G->H

UV-Visible Spectrophotometry Workflow

Biological Signaling Pathways Involving this compound and its Derivatives

This compound and its derivatives have been shown to exert their biological effects by modulating various signaling pathways implicated in cancer and inflammation.

Anticancer Activity: p53 Activation and Cell Cycle Arrest

Certain derivatives of this compound have demonstrated potent anticancer activity.[15] One of the proposed mechanisms involves the activation of the tumor suppressor protein p53.[15] By stabilizing and activating p53, these compounds can induce apoptosis (programmed cell death) in cancer cells. Furthermore, these derivatives can cause cell cycle arrest, primarily in the G2/M phase, by modulating the levels of key cell cycle regulatory proteins such as cyclin B1 and p21.[1][15] This prevents cancer cells from progressing through mitosis and ultimately leads to a reduction in tumor cell proliferation.[1][15]

G This compound Derivative This compound Derivative p53 p53 Activation This compound Derivative->p53 CellCycle G2/M Phase Arrest This compound Derivative->CellCycle Apoptosis Apoptosis p53->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation

Anticancer Mechanism
Anti-inflammatory Activity

The anti-inflammatory effects of isatin derivatives are attributed to their ability to modulate key inflammatory pathways.[3] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS).[3] They can also suppress the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation.[3] Furthermore, some derivatives have been shown to interfere with the NF-κB signaling pathway, a central regulator of the inflammatory response.[3]

G This compound Derivative This compound Derivative NFkB NF-κB Pathway This compound Derivative->NFkB Inhibition COX COX Enzymes This compound Derivative->COX Inhibition iNOS iNOS Expression This compound Derivative->iNOS Downregulation Inflammation Reduced Inflammation NFkB->Inflammation COX->Inflammation iNOS->Inflammation

Anti-inflammatory Mechanism
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including cancer and neurodegenerative disorders.[16] Isatin derivatives have been identified as potential inhibitors of GSK-3β.[17] By binding to the ATP-binding site of the enzyme, these compounds can block its kinase activity, thereby modulating downstream signaling pathways and exerting therapeutic effects.[18]

G Isatin Derivative Isatin Derivative GSK3b GSK-3β Isatin Derivative->GSK3b Inhibition Substrate Substrate GSK3b->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphorylatedSubstrate->Downstream

GSK-3β Inhibition by Isatin Derivatives

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. While quantitative data on its solubility in organic solvents is currently limited, this guide provides researchers with established protocols to determine these crucial parameters. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as p53 activation, cell cycle regulation, and GSK-3β inhibition, underscores its importance as a target for further investigation in drug discovery and development.

References

Spectroscopic Profile of 5-Methoxyisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxyisatin, a significant heterocyclic compound with applications in pharmaceutical research and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will serve as a crucial resource for researchers, scientists, and professionals in the field of medicinal chemistry.

Introduction

This compound (C₉H₇NO₃) is a derivative of isatin, a bicyclic indole compound. The presence of the methoxy group at the 5-position of the indole ring significantly influences its chemical and biological properties. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The following sections detail the key spectroscopic data for this compound, with quantitative information organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.86s1HN-H
7.17dd, J=1.0, 2.5 Hz1HAr-H
7.06s1HAr-H
6.84d, J=8.6 Hz1HAr-H
3.74s3HO-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
184.5C=O (C3)
159.0C=O (C2)
156.5C-O (C5)
144.5C-N (C7a)
124.5Ar-CH
118.0Ar-C (C3a)
113.0Ar-CH
111.5Ar-CH
56.0O-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained using Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) wafer techniques.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3250 - 3100Strong, BroadN-H Stretching
1740StrongC=O Stretching (Ketone)
1620StrongC=O Stretching (Amide)
1600, 1490MediumC=C Stretching (Aromatic)
1280StrongC-O Stretching (Aryl ether)
1080MediumC-O Stretching (Methoxy)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) was employed.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
177100[M]⁺ (Molecular Ion)
149High[M-CO]⁺
106High[M-CO-HNCO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 1D pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 200 ppm

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy
  • KBr Wafer Method: A small amount of this compound (1-2 mg) was ground with spectroscopic grade KBr (100-200 mg). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • ATR Method: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: The obtained interferogram was Fourier transformed to produce the infrared spectrum. Background correction was applied.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (FT, Background Correction) IR->Process_IR Process_MS Process MS Data (Identify M⁺, Fragments) MS->Process_MS Elucidation Structure Confirmation Process_NMR->Elucidation Process_IR->Elucidation Process_MS->Elucidation

A general workflow for the spectroscopic analysis of this compound.

Structure_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_structure Final Structure NMR NMR (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR IR IR_Info Functional Groups (C=O, N-H, C-O) IR->IR_Info MS MS MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Structure Confirmed Structure of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Logical relationship of spectroscopic data in structure elucidation.

Endogenous Presence and Function of Isatins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative that has garnered significant scientific interest due to its diverse biological and pharmacological activities. Initially identified as a component of "tribulin," an endogenous monoamine oxidase (MAO) inhibitor, isatin is now recognized as a multifaceted signaling molecule with a distinct distribution throughout mammalian tissues and fluids.[1][2] Its concentration is dynamically regulated, notably increasing in response to stress.[1] This technical guide provides a comprehensive overview of the endogenous presence, biosynthesis, metabolism, and physiological functions of isatin. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this intriguing molecule.

Endogenous Presence of Isatin

Isatin is widely distributed in mammalian tissues and body fluids, with concentrations varying significantly across different anatomical locations.[1][3] This differential distribution suggests specific physiological roles in various organs and systems.

Quantitative Data on Isatin Concentrations

The following tables summarize the reported endogenous concentrations of isatin in various mammalian tissues and fluids. These values have been compiled from multiple studies and are presented to provide a comparative overview. Methodologies for quantification primarily include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Table 1: Endogenous Isatin Concentrations in Rat Tissues

TissueConcentration (µM)Reference
Brain
Whole Brain0.3 - 0.4[1]
Hippocampus0.9 - 1.3[1]
Cerebellum0.8 - 1.2[1]
Striatum0.6 - 1.0[1]
Peripheral Tissues
Heart0.79 - 2.62[1]
Liver0.77 - 1.45[1]
Kidney0.88 - 1.32[1]
Lung0.14 - 1.20[1]
Spleen0.35 - 0.62[1]
Testes0.88 - 1.32[1]
Seminal Vesicles47.4 - 79.0[1]
Vas Deferens47.4 - 79.0[1]

Table 2: Endogenous Isatin Concentrations in Human Bodily Fluids

FluidConcentrationReference
Serum/PlasmaCan exceed 1 µM[1]
Urine0.4 - 3.2 mg/mmol creatinine (adults)[4]
Urine0.002 - 0.518 mg/mmol creatinine (newborns)[4]

Biosynthesis and Metabolism

The endogenous production of isatin is intricately linked to the metabolism of the essential amino acid tryptophan. Both host and gut microbiota enzymes play a role in its formation.[5][6]

Biosynthesis of Isatin from Tryptophan

The primary pathway for isatin biosynthesis involves the conversion of tryptophan to indole, which is subsequently oxidized. A significant portion of urinary isatin is produced by the gut microbiota.[6]

G Figure 1: Isatin Biosynthesis Pathway Tryptophan Tryptophan Indole Indole Tryptophan->Indole Bacterial Tryptophanase (TnaA) Isatin Isatin Indole->Isatin Bacterial Naphthalene Dioxygenase (NDO) / Host Cytochrome P450

Figure 1: Isatin Biosynthesis Pathway
Metabolism and Degradation of Isatin

Isatin undergoes several metabolic transformations leading to its excretion or conversion into other bioactive molecules. These pathways include reduction, oxidation, and dimerization.[1]

G Figure 2: Isatin Metabolism Pathway Isatin Isatin HydroxyOxoindole 3-Hydroxy-2-oxoindole Isatin->HydroxyOxoindole NADPH-dependent reduction AnthranilicAcid Anthranilic Acid Isatin->AnthranilicAcid Hydrogen peroxide-dependent conversion IndigoidPigments Indigo/Indirubin Isatin->IndigoidPigments Oxidation and Dimerization

Figure 2: Isatin Metabolism Pathway

Physiological Functions and Signaling Pathways

Endogenous isatin exerts a wide range of effects on various physiological processes, acting through multiple molecular targets.

Inhibition of Monoamine Oxidase (MAO)

Isatin is a well-characterized endogenous inhibitor of MAO, with a preference for MAO-B over MAO-A.[2] This inhibition leads to an increase in the levels of monoamine neurotransmitters in the brain.[7]

Table 3: Inhibitory Activity of Isatin against Monoamine Oxidase

EnzymeIC50 (µM)Ki (µM)Reference
MAO-A12.315[2][8]
MAO-B4.863[2][8]
Antagonism of Atrial Natriuretic Peptide (ANP) Signaling

Isatin acts as a potent antagonist of the atrial natriuretic peptide (ANP) receptor, thereby inhibiting ANP-stimulated particulate guanylate cyclase activity.[5][9] This suggests a role for isatin in regulating processes such as natriuresis and anxiety.[9]

G Figure 3: Isatin's Antagonism of ANP Signaling ANP Atrial Natriuretic Peptide ANP_Receptor ANP Receptor (Particulate Guanylate Cyclase) ANP->ANP_Receptor Binds and Activates cGMP cGMP ANP_Receptor->cGMP Converts GTP GTP GTP->ANP_Receptor Isatin Isatin Isatin->ANP_Receptor Inhibits Binding

Figure 3: Isatin's Antagonism of ANP Signaling
Induction of Apoptosis

At higher concentrations, isatin has been shown to induce apoptosis in various cell lines, including cancer cells.[10] This pro-apoptotic effect is mediated, in part, through the activation of caspases.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of isatin.

Extraction and Quantification of Isatin

This method allows for the sensitive detection and quantification of isatin.[4]

Protocol:

  • Sample Preparation:

    • To a urine or tissue homogenate sample, add 5-methylisatin as an internal standard.

    • Perform an organic extraction of the sample.

    • Dry the organic extract.

  • Derivatization:

    • Derivatize the dried extract with hydroxylamine hydrochloride.

    • Follow with a second derivatization step using N-tert.-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Analyze the derivatized sample using a capillary column GC-MS system.

    • Quantify using selected-ion monitoring of m/z 333 for the isatin derivative and m/z 347 for the internal standard derivative.[4]

G Figure 4: GC-MS Workflow for Isatin Quantification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Urine or Tissue Homogenate Add_IS Add Internal Standard (5-methylisatin) Sample->Add_IS Extraction Organic Extraction Add_IS->Extraction Drying Dry Extract Extraction->Drying Deriv1 Hydroxylamine Hydrochloride Drying->Deriv1 Deriv2 MTBSTFA Deriv1->Deriv2 GCMS GC-MS Analysis (Selected Ion Monitoring) Deriv2->GCMS

Figure 4: GC-MS Workflow for Isatin Quantification

This method provides a rapid and sensitive means for determining isatin concentrations.[11]

Protocol:

  • Sample Preparation (Plasma):

    • Deproteinize plasma samples by adding an equal volume of acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Sample Preparation (Urine):

    • Acidify urine samples with perchloric acid.

    • Centrifuge to remove any precipitate.

    • Dilute the supernatant with the mobile phase.[12]

  • HPLC Analysis:

    • Column: Capcell Pak C18 column (250 x 4.6 mm i.d.).[12]

    • Mobile Phase: 70 mmol/L phosphate buffer (pH 7.2) containing 5 mmol/L hydrogen peroxide and tetrahydrofuran (85:15 v/v).[12]

    • Detection: Post-column photoirradiation followed by fluorimetric detection (excitation at 302 nm, emission at 418 nm).[12]

Functional Assays

This continuous spectrophotometric assay measures the activity of MAO-A and MAO-B in the presence of isatin.[8]

Protocol:

  • Reagents:

    • MAO-A and MAO-B enzyme preparations.

    • Substrates: Kynuramine for MAO-A and benzylamine for MAO-B.[8]

    • Isatin solutions at various concentrations.

    • Reference inhibitors (e.g., toloxatone for MAO-A, lazabemide for MAO-B).[8]

  • Procedure:

    • Pre-incubate the enzyme with isatin or a reference inhibitor for a specified time.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time at 316 nm for MAO-A (kynuramine oxidation) and 250 nm for MAO-B (benzylamine oxidation).[8]

    • Calculate the percent inhibition and determine the IC50 value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with isatin.[13]

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of isatin for a specified duration.

    • Include an untreated control group.

  • Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate cell populations based on fluorescence:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

G Figure 5: Apoptosis Assay Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis CellCulture Culture Cells IsatinTreatment Treat with Isatin CellCulture->IsatinTreatment Harvest Harvest Cells IsatinTreatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC and PI Resuspend->AddStains Incubate Incubate in Dark AddStains->Incubate FlowCytometry Flow Cytometry Analysis Incubate->FlowCytometry

Figure 5: Apoptosis Assay Workflow

Conclusion

Isatin is an endogenous molecule with a growing body of evidence supporting its role as a significant modulator of physiological and pathological processes. Its widespread distribution, dynamic regulation, and diverse biological activities, including MAO inhibition and ANP antagonism, highlight its potential as both a biomarker and a therapeutic target. The standardized protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of isatin and its implications for human health and disease. Continued investigation into the precise mechanisms of isatin's action and its complex signaling networks will undoubtedly unveil new avenues for therapeutic intervention.

References

A Comprehensive Review of 5-Methoxyisatin and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. Among these, 5-methoxyisatin, characterized by a methoxy group at the 5-position of the isatin core, has garnered significant attention as a versatile starting material for the synthesis of novel therapeutic agents. The presence of the methoxy group can modulate the electronic properties and lipophilicity of the molecule, often leading to enhanced biological efficacy and an altered pharmacological profile. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound and its analogs, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthetic Strategies

The synthesis of this compound itself is a well-established process, typically starting from 4-methoxyaniline. A common route involves the reaction of 4-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield this compound.

The versatile isatin core of this compound, with its reactive C3-keto group, provides a facile entry point for a variety of chemical modifications, leading to a diverse library of analogs. The most common strategies involve condensation reactions at the C3-position to form Schiff bases and thiosemicarbazones. Furthermore, the nitrogen at the N1-position can be readily alkylated or acylated to introduce additional diversity.

General Synthesis of this compound Thiosemicarbazones

A widely employed method for the synthesis of this compound thiosemicarbazone analogs involves the condensation of this compound with a variety of thiosemicarbazide derivatives.

Experimental Protocol: Synthesis of this compound Thiosemicarbazones

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, often with gentle heating to ensure complete dissolution.

  • Addition of Thiosemicarbazide: To the solution, add the desired thiosemicarbazide derivative (1 equivalent).

  • Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is typically added to facilitate the condensation reaction.

  • Reaction: The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Elemental analysis is also performed to confirm the empirical formula.

General Synthesis of this compound Schiff Bases

The synthesis of this compound Schiff bases is achieved through the condensation of this compound with a primary amine.

Experimental Protocol: Synthesis of this compound Schiff Bases

  • Reactant Mixture: A mixture of this compound (1 equivalent) and the desired primary amine (1 equivalent) is prepared in a suitable solvent, most commonly ethanol.

  • Catalysis: A few drops of glacial acetic acid are added to the mixture to catalyze the reaction.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The reaction progress is monitored by TLC.

  • Product Isolation: After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization to obtain the final Schiff base.

  • Structural Confirmation: The identity and purity of the synthesized Schiff bases are established using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and MS, along with elemental analysis.[1]

Biological Activities and Structure-Activity Relationships

This compound and its analogs have demonstrated a remarkable range of pharmacological activities. The following sections will delve into their anticancer, antimicrobial, and anticonvulsant properties, presenting quantitative data and discussing the structure-activity relationships (SAR) that govern their potency.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives, particularly thiosemicarbazones. These compounds have shown potent cytotoxic activity against a variety of cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs (IC₅₀ values in µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
MeOIstPyrdA431 (Skin)0.9[2][3]
MeOIstDmMorA549 (Lung)2.52[4]
MeOIstMorMCF-7 (Breast)2.93[4]
MeOIstEtA549 (Lung)6.59[5]
MeOIstEtMCF-7 (Breast)36.49[5]
MeOIstMeA431 (Skin)16.52[5]
Copper (II) complex of this compound thiosemicarbazoneA549 (Lung)17.88[6]

Note: This table presents a selection of reported IC₅₀ values. The activity can vary based on the specific analog and cancer cell line.

The structure-activity relationship studies of these analogs have revealed that modifications at the N(4) position of the thiosemicarbazone moiety significantly influence their anticancer potency. For instance, the incorporation of a pyrrolidinyl ring at this position in MeOIstPyrd resulted in a highly potent compound against the A431 skin cancer cell line.[2][3]

Several studies have indicated that this compound analogs exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the activation of the mitochondrial intrinsic apoptotic pathway. For example, the promising compound MeOIstPyrd has been shown to induce DNA damage and activate the tumor suppressor protein p53, regardless of its mutational status.[2][3] This leads to a cascade of events culminating in cell death.

anticancer_pathway 5-Methoxyisatin_Analog This compound Analog (e.g., MeOIstPyrd) MDM2 MDM2 5-Methoxyisatin_Analog->MDM2 Inhibits DNA_Damage DNA Damage 5-Methoxyisatin_Analog->DNA_Damage p53 p53 MDM2->p53 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates DNA_Damage->p53 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Anticancer mechanism of this compound analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analog for a specific duration (e.g., 24, 48, or 72 hours). A control group treated with the vehicle (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Antimicrobial Activity

This compound derivatives, particularly Schiff bases and thiosemicarbazones, have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)

Compound ClassMicroorganismMIC (µg/mL)Reference
Schiff BasePseudomonas aeruginosa6.25[1]
Schiff BaseStaphylococcus aureus9.4[7]
Schiff BaseEscherichia coli12.0[7]
Schiff BaseAspergillus niger12.3[7]
ThiosemicarbazoneEscherichia coli-[8]
ThiosemicarbazoneStaphylococcus aureus-[8]
ThiosemicarbazoneSalmonella enteritidis-[8]

Note: Some studies report inhibition zones instead of MIC values. The table reflects available MIC data.

The antimicrobial activity of these compounds is influenced by the nature of the substituents on the isatin ring and the group attached at the C3 position. For instance, the introduction of certain aromatic aldehydes in the formation of Schiff bases has been shown to enhance antibacterial and antifungal efficacy.[7]

The precise mechanisms by which this compound analogs exert their antimicrobial effects are still under investigation. However, it is believed that these compounds may interfere with essential cellular processes in microorganisms. One proposed mechanism involves the inhibition of microbial growth through the disruption of cell wall synthesis or by interfering with nucleic acid replication. Some isatin derivatives have also been shown to possess DNA protection capabilities.[8]

antimicrobial_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microbial_Culture Microbial Culture (Bacteria/Fungi) Inoculation Inoculation of Microbial Suspension Microbial_Culture->Inoculation Compound_Dilution Serial Dilution of This compound Analog Compound_Dilution->Inoculation Incubation_Step Incubation at Optimal Temperature Inoculation->Incubation_Step Visual_Inspection Visual Inspection for Turbidity Incubation_Step->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Workflow for MIC determination.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the this compound analog are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticonvulsant Activity

Isatin and its derivatives have long been recognized for their effects on the central nervous system (CNS), including anticonvulsant properties. While specific data for a wide range of this compound analogs is still emerging, the isatin scaffold is a promising starting point for the development of new antiepileptic drugs.

Table 3: Anticonvulsant Activity of Isatin Analogs (ED₅₀ values in mg/kg)

Compound ClassSeizure ModelED₅₀ (mg/kg)Reference
Isatin Schiff BaseMES75[9]
N-substituted 2-anilinophenylacetamideMES24.0[9]

Note: This table includes data for isatin analogs that may not have the 5-methoxy substitution, as specific data for this compound anticonvulsant analogs is limited. MES = Maximal Electroshock Seizure test.

The anticonvulsant activity of isatin derivatives is often evaluated using preclinical models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.

The anticonvulsant mechanism of isatin derivatives is thought to involve the modulation of inhibitory and excitatory neurotransmission in the brain. One of the primary hypotheses is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the CNS. Some anticonvulsant drugs act by increasing the availability of GABA or by enhancing the function of GABA receptors. It is postulated that some isatin analogs may exert their anticonvulsant effects through a similar mechanism.

anticonvulsant_pathway 5-Methoxyisatin_Analog This compound Analog GABA_System GABAergic System 5-Methoxyisatin_Analog->GABA_System Potentiates Neuronal_Inhibition Increased Neuronal Inhibition GABA_System->Neuronal_Inhibition Seizure_Suppression Seizure Suppression Neuronal_Inhibition->Seizure_Suppression

Proposed anticonvulsant mechanism.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult mice or rats are used for the experiment.

  • Compound Administration: The test compound (this compound analog) is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of expected peak effect of the compound, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED₅₀) is calculated.

Conclusion

This compound and its analogs represent a highly promising class of compounds in the field of medicinal chemistry. The synthetic accessibility of the isatin core allows for the generation of a wide array of derivatives with diverse biological activities. The research highlighted in this guide demonstrates the significant potential of this compound analogs as anticancer, antimicrobial, and anticonvulsant agents. The quantitative data presented provides a valuable benchmark for future drug design and development efforts. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate the biological activity of novel compounds. Furthermore, the visualization of the proposed mechanisms of action provides a conceptual framework for understanding how these molecules exert their therapeutic effects. Continued exploration of the structure-activity relationships and the elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation this compound-based therapeutics with improved potency, selectivity, and safety profiles.

References

Safety, toxicity, and handling of 5-Methoxyisatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 5-Methoxyisatin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data and is not exhaustive. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier and conduct a thorough risk assessment before handling or using this compound. All laboratory work should be conducted by trained personnel in a controlled environment.

Introduction

This compound is a derivative of isatin, a bicyclic organic compound. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] Its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, have been subjects of scientific investigation.[1][2] This guide provides a comprehensive overview of the available safety, toxicity, and handling information for this compound, with a focus on quantitative data and experimental context.

Toxicological Data

The publicly available toxicological data for this compound is limited. Most safety data sheets indicate that comprehensive toxicity studies have not been conducted.[3]

Acute Toxicity

The majority of safety data sheets for this compound state that there is no data available for acute oral, dermal, or inhalation toxicity.[3] However, one source reports an intraperitoneal LD50 in mice.

Table 1: Acute Toxicity of this compound

Route of AdministrationSpeciesValueEffects NotedReference
IntraperitonealMouseLD50: 658 mg/kgRespiratory stimulation[4]
Oral-No data available-[3]
Dermal-No data available-[3]
Inhalation-No data available-[3]
Cytotoxicity of Related Compounds

Table 2: In Vitro Antiproliferative Activity of 5-Methoxyindole Tethered C-5 Functionalized Isatins (Derivatives)

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 5oA-549 (Lung Carcinoma)0.9[5]
Derivative 5oNCI-H69AR (Multidrug-Resistant Lung Cancer)10.4[5][6]
Derivative 5o(Average of 3 lines)1.69[5][6]
Derivative 5w(Average of 3 lines)1.91[5][6]
Sunitinib (Control)(Average of 3 lines)8.11[5][6]

Hazard Identification and Safety Precautions

GHS Hazard Classification

This compound is generally classified with the following hazards:

  • Skin Irritation (Category 2) [7][8]

  • Serious Eye Irritation (Category 2A) [7][8]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [7][8]

Hazard Statements:

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use.[3]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[7]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not widely published. However, the following sections describe standard methodologies that would be employed for such evaluations.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1] The concentration of the formazan is proportional to the number of viable cells.[1]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.[1]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment (e.g., Ames Test)

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.[10]

Principle: The test uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These strains cannot grow in a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[10]

Methodology:

  • Preparation: The test compound is mixed with a bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.

  • Plating: The mixture is plated on a minimal agar plate that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

  • Analysis: A significant increase in the number of revertant colonies in the presence of the test compound compared to the negative control indicates a mutagenic potential.

cluster_ames Ames Test Logical Flow Start Start with Histidine-dependent Salmonella strain Mix Mix bacteria with This compound (± S9 metabolic activation) Start->Mix Plate Plate on Histidine-free medium Mix->Plate Incubate Incubate for 48-72h Plate->Incubate Observe Observe for colony growth Incubate->Observe Result_neg No significant increase in colonies (Not mutagenic) Observe->Result_neg if Result_pos Significant increase in colonies (Mutagenic) Observe->Result_pos if

Caption: A simplified logical diagram illustrating the principle of the Ames test.

Putative Signaling Pathway Interactions

Direct studies on the signaling pathways affected by this compound are not available in the reviewed literature. However, research on related compounds provides insights into potential mechanisms of action, particularly concerning its observed anticancer properties. A study on the structurally related compound 5-Methoxyflavone demonstrated inhibition of the PI3K/AKT/GSK3β/Cyclin D1 signaling pathway in lung adenocarcinoma cells.[11] This pathway is a critical regulator of cell proliferation, and its inhibition leads to cell cycle arrest.

cluster_pathway Putative PI3K/AKT Pathway Inhibition by this compound (Hypothesized based on related compounds) Metisatin This compound (Hypothesized) PI3K PI3K Metisatin->PI3K Inhibits AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: Hypothesized PI3K/AKT pathway inhibition by this compound.

Additionally, a study on a 5-methoxyindole tethered isatin derivative found that it decreased the phosphorylation of the Retinoblastoma (Rb) protein, which is a key regulator of the G1/S phase transition in the cell cycle.[6][12] This suggests a potential mechanism involving the disruption of normal cell cycle progression.

Conclusion

The available data on this compound indicates that it should be handled with care due to its classification as a skin, eye, and respiratory irritant. Comprehensive toxicological data, particularly regarding chronic exposure, carcinogenicity, and reproductive toxicity, is largely unavailable. The cytotoxic properties suggested by its use in anticancer research warrant further investigation to fully characterize its safety profile and mechanism of action. Researchers and drug development professionals should use this guide as a starting point, adhering to strict safety protocols and acknowledging the existing gaps in the toxicological data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxyisatin Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Methoxyisatin Schiff bases, a class of compounds with significant potential in medicinal chemistry. Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The methoxy group at the 5-position of the isatin ring can modulate the electronic and lipophilic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy.

Schiff bases are characterized by the azomethine (-C=N-) functional group and are typically formed through the condensation of a primary amine with a carbonyl compound. In the case of isatin and its derivatives, the ketone group at the C-3 position is reactive towards primary amines, leading to the formation of the corresponding Schiff bases. These compounds have garnered considerable interest due to their diverse pharmacological activities.

Anticipated Biological Activity

Isatin-based Schiff bases are known to exhibit a range of biological activities. As anticancer agents, they have been reported to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors can disrupt downstream signaling pathways like the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Experimental Protocols

The following protocols describe the general synthesis and characterization of this compound Schiff bases.

Protocol 1: General Synthesis of this compound Schiff Bases

This protocol outlines the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted anilines, etc.) or a hydrazine derivative (e.g., thiosemicarbazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in warm absolute ethanol.

  • To this solution, add a stoichiometric equivalent of the desired primary amine or hydrazine derivative.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Protocol 2: Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized this compound Schiff bases should be confirmed using various analytical techniques.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the compound. Expect to observe characteristic absorption bands for the C=O stretching of the isatin lactam (~1700-1730 cm⁻¹), the C=N (azomethine) stretching (~1610-1640 cm⁻¹), and the N-H stretching of the isatin ring (~3100-3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra. The spectra will provide detailed information about the chemical structure, including the presence of the azomethine proton and the arrangement of aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): Obtain the mass spectrum of the compound to determine its molecular weight and confirm its molecular formula.

Data Presentation

The following table summarizes the physical and analytical data for a series of representative this compound-β-thiosemicarbazone derivatives.

Compound IDMolecular FormulaYield (%)Melting Point (°C)
3a C₁₇H₁₄N₄O₂S82260-261
3b C₁₈H₁₆N₄O₂S85248-249
3c C₁₈H₁₆N₄O₃S88251-252
3d C₁₇H₁₃FN₄O₂S81255-256
3e C₁₇H₁₃ClN₄O₂S86263-264
3f C₁₇H₁₃BrN₄O₂S84268-269
3g C₁₈H₁₆N₄O₄S90253-254
3h C₂₁H₁₆N₄O₂S79245-246
3i C₁₉H₁₈N₄O₂S83239-240
3j C₂₁H₂₂N₄O₂S87233-234

Data adapted from a study on N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives.[1][2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound Schiff bases.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start reactants This compound + Primary Amine/Hydrazine start->reactants dissolve Dissolve in Ethanol reactants->dissolve catalyst Add Glacial Acetic Acid dissolve->catalyst reflux Reflux for 3-6 hours catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry product Pure Schiff Base dry->product mp Melting Point product->mp ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS SchiffBase This compound Schiff Base SchiffBase->VEGFR2 Inhibits SchiffBase->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

References

Application Notes and Protocols: 5-Methoxyisatin as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisatin, a derivative of the endogenous indole, is a prominent scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including a reactive ketone at the C-3 position and an electron-donating methoxy group on the benzene ring, make it a versatile building block for creating complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising pharmaceutical candidates, particularly those with anticancer properties. The synthesized derivatives, including di-spirooxindoles, Schiff bases, and thiosemicarbazones, have demonstrated significant cytotoxic activity against various cancer cell lines.

Synthetic Applications of this compound

This compound is a valuable starting material for the synthesis of various heterocyclic compounds with therapeutic potential. Key reaction types include:

  • [3+2] Cycloaddition Reactions: For the synthesis of complex spirooxindole systems.

  • Condensation Reactions: To form Schiff bases and thiosemicarbazones.

These derivatives have been investigated for a range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of bioactive derivatives starting from this compound.

G A This compound B [3+2] Cycloaddition (e.g., with azomethine ylides) A->B Synthesis of Spiro Compounds C Condensation (e.g., with amines/hydrazides) A->C Formation of Imines/Thioimines D Di-spirooxindoles B->D E Schiff Bases C->E F Thiosemicarbazones C->F G Biological Evaluation (e.g., Anticancer assays) D->G E->G F->G

General synthetic routes from this compound.

Quantitative Data Summary

The following table summarizes the anticancer activity of various derivatives synthesized from this compound, providing a comparative overview of their potency against different cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Di-spirooxindole Compound 4b (structure not fully specified)Prostate (PC3)3.7 ± 1.0[2]
Compound 4a (structure not fully specified)Cervical (HeLa)7.1 ± 0.2[2]
Compound 4l (structure not fully specified)Cervical (HeLa)7.2 ± 0.5[2]
Compound 4i (structure not fully specified)Breast (MDA-MB-231)7.63 ± 0.08[2]
Thiosemicarbazone MeOIstPyrdSkin (A431)0.9[3]
Isatin Derivative Compound 2h (structure not fully specified)T-lymphocyte (Jurkat)0.03[4]
Compound 13 (Isatin-quinoline hybrid)Colon (Caco-2)8.2 (0.88 x Doxorubicin)[2]
Compound 14 (Isatin-quinoline hybrid)Colon (Caco-2)1.44 x Doxorubicin[2]
Compound 14 (Isatin-quinoline hybrid)Breast (MDA-MB-231)9[2]
Isatin-sulphonamide Compound 20d (caspase-3 inhibitor)-2.33[4]

Experimental Protocols

Synthesis of Di-spirooxindoles from this compound

This protocol describes a one-pot, three-component [3+2] cycloaddition reaction to synthesize di-spirooxindole analogs.[2]

Materials:

  • This compound

  • α,β-unsaturated ketones (chalcones)

  • (2S)-octahydro-1H-indole-2-carboxylic acid

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve the desired α,β-unsaturated ketone (1 equivalent), this compound (1 equivalent), and (2S)-octahydro-1H-indole-2-carboxylic acid (1 equivalent) in methanol.

  • Reflux the reaction mixture at 60°C for 1-1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified di-spirooxindole.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis of this compound Schiff Bases

This protocol outlines the synthesis of Schiff bases via the condensation of this compound with an aromatic amine.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve equimolar quantities of this compound and the substituted aromatic amine in warm ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4 hours.

  • After reflux, allow the mixture to cool to room temperature and leave it to stand overnight.

  • The resulting solid precipitate is the Schiff base product.

  • Collect the solid by vacuum filtration and wash with dilute ethanol.

  • Dry the product and recrystallize from an ethanol-water mixture to afford the pure Schiff base.

  • Confirm the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Synthesis of this compound-β-thiosemicarbazones

This protocol details the synthesis of this compound-β-thiosemicarbazone derivatives.[1]

Materials:

  • This compound

  • N4-substituted thiosemicarbazide

  • Aqueous Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • To a solution of this compound (1 equivalent) in aqueous ethanol, add the N4-substituted thiosemicarbazide (1 equivalent).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold aqueous ethanol.

  • Dry the purified this compound-β-thiosemicarbazone derivative.

  • Characterize the product by IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Mechanism of Action: Signaling Pathways

Derivatives of this compound, particularly those with anticancer activity, often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

VEGFR-2 Signaling Pathway Inhibition

Several isatin derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to a reduction in endothelial cell proliferation, migration, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm A VEGF B VEGFR-2 A->B D PI3K B->D F MAPK B->F C This compound Derivative C->B Inhibition E Akt D->E G Proliferation, Survival, Angiogenesis E->G F->G

Inhibition of the VEGFR-2 signaling pathway.
Induction of Apoptosis via Caspase Activation

Many cytotoxic agents derived from this compound induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic process. The activation of initiator caspases (e.g., Caspase-9) leads to the activation of effector caspases (e.g., Caspase-3), which in turn cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

G A This compound Derivative B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c) C->D F Caspase-9 (active) D->F activates E Pro-caspase-9 E->F H Caspase-3 (active) F->H activates G Pro-caspase-3 G->H I Cleavage of Cellular Substrates H->I J Apoptosis I->J

Induction of apoptosis via caspase activation.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. The methodologies presented in these application notes provide a solid foundation for researchers and scientists in the field of drug discovery and development to explore the potential of this compound derivatives as novel therapeutic agents, particularly in the realm of oncology. The provided protocols and data serve as a practical guide for the synthesis and evaluation of these promising compounds.

References

5-Methoxyisatin in the Development of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] Among these, 5-methoxyisatin has been identified as a valuable scaffold for the synthesis of novel anticancer agents.[4][5] The strategic modification of the isatin core at various positions has led to the development of a diverse library of derivatives with enhanced and selective cytotoxicity against a multitude of cancer cell lines.[1] These compounds have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[1][6][7]

This document provides detailed application notes and experimental protocols for the evaluation of this compound and its derivatives as potential anticancer agents. It is intended to serve as a comprehensive resource for researchers and professionals involved in cancer drug discovery and development.

I. Antiproliferative Activity of this compound Derivatives

A variety of this compound derivatives have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Quantitative Data Summary

The following tables summarize the reported IC50 values for several this compound derivatives against various cancer cell lines, providing a comparative view of their potency.

Table 1: IC50 Values of 5-Methoxyindole Tethered C-5 Functionalized Isatins

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
5oA-549 (Lung)0.9Sunitinib8.11
5oNCI-H69AR (Resistant Lung)10.4
5w-1.91

Data synthesized from studies on indole–isatin molecular hybrids, which showed these compounds to be more potent than the reference drug sunitinib.[7][8]

Table 2: IC50 Values of 5-Acetamido-1-(methoxybenzyl) isatin

Cell LineIC50 (µM)Notes
K562 (Leukemia)0.29Highest activity observed
HepG2 (Liver)0.42 (after 48h)Potent activity
HT-29 (Colon)-Significant inhibition
PC-3 (Prostate)-Significant inhibition

This derivative exhibited potent and broad-spectrum anticancer activity with notably high efficacy against leukemia cells.[6]

Table 3: IC50 Values of N(4)-ring incorporated-5-methoxyisatin thiosemicarbazones

CompoundCell LineIC50 (µM)
MeOIstDmMorA549 (Lung)2.52
MeOIstMorMCF-7 (Breast)2.93
General RangeMCF-7, A431 (Skin), A5492.52-7.41

These thiosemicarbazone derivatives of this compound demonstrated significant anticancer potency in the micromolar range.[9]

II. Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to modulate key cellular processes, primarily through the induction of apoptosis and cell cycle arrest.

A. Induction of Apoptosis

Several derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. A prominent mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis.

Treatment of cancer cells, such as the K562 leukemia cell line, with 5-acetamido-1-(methoxybenzyl) isatin leads to a series of molecular events culminating in apoptosis.[6][10] This involves a decrease in the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xl.[6][10] These changes lead to the activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[6][11]

Mitochondrial_Apoptosis_Pathway 5_Methoxyisatin_Derivative 5_Methoxyisatin_Derivative Bax Bax 5_Methoxyisatin_Derivative->Bax Upregulates Bcl_2_Bcl_xl Bcl_2_Bcl_xl 5_Methoxyisatin_Derivative->Bcl_2_Bcl_xl Downregulates Mitochondrion Mitochondrion Caspase_3_Activation Caspase_3_Activation Mitochondrion->Caspase_3_Activation Cytochrome c release Bax->Mitochondrion Bcl_2_Bcl_xl->Mitochondrion PARP_Cleavage PARP_Cleavage Caspase_3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by this compound Derivatives.

B. Cell Cycle Arrest

This compound derivatives have also been found to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This prevents the cells from dividing and proliferating.

For instance, 5-acetamido-1-(methoxybenzyl) isatin has been observed to induce cell cycle arrest in the G2/M phase in K562 cells.[6] This is achieved by downregulating the expression of Cyclin B and CDC25C, and upregulating the phosphorylated forms of CDC25C and CDK1 (p-CDC25C and p-CDK1).[6]

G2_M_Phase_Arrest_Pathway 5_Methoxyisatin_Derivative 5_Methoxyisatin_Derivative Cyclin_B Cyclin_B 5_Methoxyisatin_Derivative->Cyclin_B Downregulates CDC25C CDC25C 5_Methoxyisatin_Derivative->CDC25C Downregulates p_CDC25C p_CDC25C 5_Methoxyisatin_Derivative->p_CDC25C Upregulates p_CDK1 p_CDK1 5_Methoxyisatin_Derivative->p_CDK1 Upregulates G2_M_Transition G2_M_Transition Cyclin_B->G2_M_Transition CDC25C->G2_M_Transition p_CDC25C->G2_M_Transition p_CDK1->G2_M_Transition Cell_Cycle_Arrest Cell_Cycle_Arrest G2_M_Transition->Cell_Cycle_Arrest

Caption: G2/M Phase Cell Cycle Arrest Pathway.

Other derivatives, such as compound 5o from the 5-methoxyindole tethered C-5 functionalized isatins, cause a lengthening of the G1 phase and a reduction in the S and G2/M phases.[7][8] This is associated with a significant decrease in the amount of phosphorylated Rb protein.[7]

C. Inhibition of Migration, Chemotaxis, and Angiogenesis

Beyond inducing cell death and arresting proliferation, certain this compound derivatives can also inhibit other critical processes involved in tumor progression and metastasis. 5-Acetamido-1-(methoxybenzyl) isatin has been shown to suppress the migration and chemotaxis of HepG2 liver cancer cells and inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs).[6]

III. Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the anticancer properties of this compound derivatives.

A. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 End of Treatment Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with this compound derivative Incubate_24h_1->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this externalization. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Flow cytometer

  • Cancer cell line

  • This compound derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the this compound derivative for the specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[8] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have intermediate fluorescence.

Materials:

  • Flow cytometer

  • Cancer cell line

  • This compound derivative

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA to prevent its staining by PI.[7][8]

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.

D. Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound derivatives.

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, Cyclin B, p-CDK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

E. Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on the collective migration of a sheet of cells.

Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create a "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the this compound derivative at various concentrations.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to determine the effect of the compound on cell migration.

F. Chemotaxis Assay (Transwell Assay)

This assay evaluates the effect of a compound on the directional migration of cells towards a chemoattractant.

Protocol:

  • Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Cell Seeding: Seed cells in serum-free medium containing the this compound derivative in the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Analysis: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

  • Quantification: Count the number of migrated cells in several microscopic fields to quantify chemotaxis.

G. Angiogenesis Assay (Tube Formation Assay)

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in the presence of the this compound derivative.

  • Incubation: Incubate for 4-18 hours to allow for tube formation.

  • Image Acquisition: Capture images of the tube-like structures using a microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

IV. Conclusion

This compound and its derivatives represent a promising avenue for the development of novel anticancer therapeutics. Their ability to induce apoptosis, arrest the cell cycle, and inhibit key processes in tumor progression underscores their potential. The protocols detailed in this document provide a comprehensive framework for the in vitro evaluation of these compounds, enabling researchers to further elucidate their mechanisms of action and advance their development towards clinical applications.

References

Application of 5-Methoxyisatin in Kinase Inhibitor Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent kinase inhibition. The isatin scaffold serves as a versatile template for the design of inhibitors targeting various kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology. While direct and extensive kinase screening data for 5-Methoxyisatin is not widely published, the inhibitory activities of structurally related 5-substituted isatin analogs strongly suggest its potential as a valuable small molecule for kinase inhibitor screening programs.

This document provides a comprehensive guide to utilizing this compound in kinase inhibitor screening. It includes potential kinase targets inferred from related compounds, detailed protocols for biochemical and cell-based assays, and visual workflows to facilitate experimental design.

Inferred Kinase Targets from Structurally Related Isatin Analogs

Based on the screening results of close structural analogs of this compound, several kinase families have been identified as potential targets. The following table summarizes the inhibitory activities of these related compounds, providing a rationale for prioritizing specific kinases in initial screening efforts with this compound.

Compound ClassSpecific AnalogTarget Kinase(s)Reported IC50/ActivityReference
5-Methylisatin Derivatives 3-((2,6-Dichlorobenzylidene)hydrazono)-5-methylindolin-2-oneCDK2Similar to doxorubicin[1]
Isatin Derivatives N-alkyl and 1,2,3-triazolic isatinsGSK-3βStrong inhibitory activity[2]
Tricyclic Isatin Oximes 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-oneDYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3Nanomolar/submicromolar binding affinity[3][4]
5-methoxyindole-isatin hybrid Compound 5oImplied CDK activity (reduces pRb)Antiproliferative IC50 = 1.69 µM (A-549 cells)

Experimental Protocols

The following protocols are provided as a starting point for evaluating the kinase inhibitory potential of this compound. Optimization of these protocols is recommended for specific experimental setups.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the in vitro inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase of interest (e.g., CDK2/Cyclin A, GSK-3β)

  • Kinase-specific substrate peptide

  • This compound (dissolved in 100% DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

    • Prepare a final dilution of the compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound solution to the wells of the assay plate.

    • Include control wells: "no inhibitor" (DMSO vehicle control) and "no enzyme" (background control).

    • Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

    • Initiate the reaction by adding 20 µL of the kinase/substrate master mix to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Workflow for In Vitro Kinase Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add Compound/DMSO to Plate prep_compound->add_compound prep_kinase Prepare Kinase and Substrate Master Mix start_reaction Initiate Reaction with Kinase/Substrate Mix prep_kinase->start_reaction add_compound->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo Reagent) incubation->stop_reaction detect_signal Add Detection Reagent & Measure Luminescence stop_reaction->detect_signal calc_inhibition Calculate Percent Inhibition detect_signal->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Assay - Western Blot for Phosphorylated Retinoblastoma (Rb) Protein

This protocol is designed to assess the effect of this compound on the CDK-Rb signaling pathway in a cellular context by measuring the phosphorylation status of the Retinoblastoma (Rb) protein. A reduction in phosphorylated Rb (pRb) can indicate inhibition of upstream CDKs.[5][6][7][8][9][10][11][12]

Materials:

  • Human cancer cell line with a functional Rb pathway (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (or equivalent)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-Rb or anti-total Rb) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for phospho-Rb and total Rb.

    • Normalize the phospho-Rb signal to the total Rb signal for each treatment condition.

    • Use β-actin as a loading control to ensure equal protein loading.

    • Analyze the dose-dependent effect of this compound on Rb phosphorylation.

Potential Signaling Pathway Inhibition

Based on the inhibitory profile of related isatin compounds, this compound may target the Cyclin-Dependent Kinase (CDK)/Retinoblastoma (Rb) signaling pathway. This pathway is a critical regulator of the G1/S phase transition of the cell cycle and is frequently dysregulated in cancer.[5][6][7][8][9][10][11][12]

G CDK/Rb Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase Transition GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 pRb pRb (Phosphorylated) Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F_DP E2F / DP pRb->E2F_DP Releases GeneTranscription Gene Transcription for S-Phase Entry E2F_DP->GeneTranscription Activates Rb->E2F_DP Sequesters Methoxyisatin This compound Methoxyisatin->CyclinD_CDK46

Caption: The proposed inhibitory action of this compound on the CDK/Rb signaling pathway.

Conclusion and Future Directions

While direct evidence is still emerging, the structural similarity of this compound to known kinase inhibitors makes it a promising candidate for screening campaigns. The provided protocols offer a robust framework for initiating these investigations. Future studies should focus on screening this compound against a broad panel of kinases to identify its primary targets and determine its selectivity profile. Subsequent cell-based assays can then be employed to validate its on-target activity and elucidate its mechanism of action in a physiological context. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for the Quantification of 5-Methoxyisatin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxyisatin is an indole derivative with a range of potential pharmacological activities. To support pharmacokinetic, toxicokinetic, and metabolism studies, robust and reliable analytical methods are essential for its accurate quantification in biological matrices such as plasma, serum, and tissue homogenates. This document provides a detailed application note and protocol for the quantification of this compound, primarily focusing on a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. While specific validated methods for this compound are not widely published, the following protocols are based on established bioanalytical techniques for similar small molecules.[1][2]

Analytical Method Overview

The most common and robust methods for quantifying small molecules like this compound in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or, for higher sensitivity and selectivity, a mass spectrometer (MS).[1] LC-MS/MS, in particular, is the gold standard for bioanalysis due to its ability to minimize interference from complex sample matrices.[1]

Recommended Method: LC-MS/MS

This method offers superior sensitivity and selectivity, which is crucial for detecting low concentrations of the analyte in complex biological fluids.[1] The general workflow involves sample preparation to extract the analyte and remove proteins, followed by chromatographic separation and detection by the mass spectrometer.

Logical Workflow for Method Development

The diagram below illustrates the key stages involved in developing a robust analytical method for this compound.

MethodDevelopment A Method Objective (Quantify this compound) B Analyte Characterization (Physicochemical Properties) A->B C Selection of Analytical Technique (LC-MS/MS) B->C D Sample Preparation Development (Protein Precipitation, LLE, SPE) C->D E Chromatography Optimization (Column, Mobile Phase, Gradient) C->E F Mass Spectrometry Tuning (MRM Transitions) C->F G Method Validation (ICH/FDA Guidelines) D->G E->G F->G H Routine Sample Analysis G->H

Caption: Key stages in analytical method development.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • This compound analytical standard (>95% purity)

  • Internal Standard (IS), e.g., Isatin or a stable isotope-labeled this compound

  • Acetonitrile (HPLC or LC-MS grade)[1]

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)[1]

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma (or other relevant biological matrix)

  • Polypropylene microcentrifuge tubes (1.5 mL)[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma or serum.[2] Acetonitrile is commonly used as it efficiently precipitates proteins while dissolving a wide range of analytes.[1]

  • Thawing: Thaw frozen biological samples (e.g., plasma) on ice to prevent degradation.[1]

  • Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Spiking: Add the internal standard solution to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1][2]

  • Centrifugation: Centrifuge the samples at 14,000 rpm (or ~18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or HPLC vial.

  • Evaporation (Optional): For increased concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Injection: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

Workflow for Sample Preparation

The following diagram outlines the protein precipitation workflow.

SamplePrepWorkflow Start Start: Plasma Sample (100 µL) AddIS Add Internal Standard Start->AddIS AddACN Add Ice-Cold Acetonitrile (300 µL) AddIS->AddACN Vortex Vortex (1 min) AddACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Reconstitute Evaporate & Reconstitute in Mobile Phase (100 µL) Transfer->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions (Representative)

The following conditions are representative and should be optimized for the specific instrument used.

ParameterSuggested Condition
HPLC System Standard UHPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate.
Injection Volume 5 µL[1]
Column Temperature 40°C[1]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing pure this compound standard (e.g., Precursor ion [M+H]⁺ → Product ion)

Data Presentation and Method Validation

A quantitative bioanalytical method must be validated to ensure its reliability. Validation should be performed according to regulatory guidelines (e.g., FDA or ICH). Key parameters are summarized below.[1][2]

Quantitative Validation Parameters

The table below summarizes typical acceptance criteria for the validation of a bioanalytical method.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results directly proportional to the concentration.Correlation coefficient (r²) > 0.99[1]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined.S/N ≥ 10; Precision (%RSD) < 20%; Accuracy within ±20%
Precision (Intra- & Inter-day) The closeness of agreement between a series of measurements.Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LOQ)[1]
Accuracy (Recovery) The closeness of the mean test results to the true value.Within ±15% of nominal value (±20% at LOQ)
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the analyte retention time
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.IS-normalized matrix factor should be consistent across lots
Stability Chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration remains within ±15% of initial

Troubleshooting and Optimization

  • Low Recovery: If analyte recovery is poor, consider alternative sample preparation methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). The pH of the extraction solvent can also be adjusted to improve recovery.[1]

  • Matrix Effects: High matrix effects can be mitigated by optimizing chromatography to separate the analyte from interfering compounds or by using a more rigorous sample cleanup method (SPE).

  • Adsorption: Use low-adsorption polypropylene labware to prevent loss of hydrophobic compounds.[1]

  • Instrumental Instability: Always allow the LC-MS system to stabilize before analysis and run system suitability tests to ensure performance.[1]

References

5-Methoxyisatin: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisatin, an indole derivative, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its versatile chemical nature, featuring a reactive ketone at the C-3 position and an electron-rich aromatic ring, makes it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, positioning this compound as a crucial building block in the development of novel therapeutic agents.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds from this compound, along with a summary of their biological activities.

I. Synthesis of Bioactive Heterocyclic Compounds from this compound

This compound serves as a key precursor for several classes of heterocyclic compounds with significant pharmacological potential. The following sections detail the synthesis and biological activities of prominent examples.

A. This compound-β-thiosemicarbazone Derivatives: Potent Antimicrobial and Anticancer Agents

Thiosemicarbazones derived from this compound are a well-studied class of compounds exhibiting significant antimicrobial and anticancer activities.[5] The synthesis involves a straightforward condensation reaction between this compound and a substituted thiosemicarbazide.

Biological Activity:

Derivatives of this compound thiosemicarbazone have shown significant and selective antibacterial activity against various pathogenic strains, including E. coli, S. enteritidis, S. aureus, and S. lutea.[5][6] Furthermore, certain N(4)-alkyl substituted this compound thiosemicarbazones have demonstrated moderate anticancer activity against breast (MCF-7), skin (A431), and lung (A549) cancer cell lines.[7]

Table 1: Anticancer Activity of N(4)-Alkyl Substituted this compound Thiosemicarbazones [7]

CompoundCell LineIC50 (µM)
(Z)-N-ethyl-2-(5-methoxy-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (MeOIstEt)A5496.59
MCF-7>50
A43136.49
(Z)-2-(5-methoxy-2-oxoindolin-3-ylidene)-N-methylhydrazine-1-carbothioamide (MeOIstMe)A54910.23
MCF-7>50
A43128.18

Experimental Protocol: Synthesis of N(4)-arylsubstituted-5-methoxyisatin-β-thiosemicarbazones [8]

  • Dissolve N4-substituted thiosemicarbazide (0.8 mmol) and this compound (0.8 mmol) in aqueous ethanol.

  • Add one drop of hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • Allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in air.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation This compound-thiosemicarbazone This compound-thiosemicarbazone Condensation->this compound-thiosemicarbazone

Synthesis of this compound-thiosemicarbazones.
B. Di-spirooxindoles: Novel Anticancer Agents

Di-spirooxindoles represent a class of complex heterocyclic compounds with significant potential in cancer therapy. Their synthesis from this compound is achieved through a one-pot, three-component [3+2] cycloaddition reaction.[2]

Biological Activity:

A series of di-spirooxindole analogs synthesized from substituted isatins, including this compound, were evaluated for their anticancer activity against four cancer cell lines. Notably, some compounds exhibited potent activity against prostate (PC3), cervical (HeLa), and triple-negative breast cancer (MDA-MB231) cell lines.[2]

Table 2: Anticancer Activity of Di-spirooxindole Analogs [2]

CompoundCancer Cell LineIC50 (µM)
4bPC3 (Prostate)3.7 ± 1.0
4aHeLa (Cervical)7.1 ± 0.2
4lHeLa (Cervical)7.2 ± 0.5
4iMDA-MB231 (Breast)7.63 ± 0.08

Experimental Protocol: Synthesis of Di-spirooxindoles [6]

  • Mix α,β-unsaturated ketones (1a–f), substituted isatin (e.g., this compound, 3e), and (2S)-octahydro-1H-indole-2-carboxylic acid (2) in methanol.

  • Reflux the reaction mixture at 60 °C for 1–1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold methanol, and dried to afford the di-spirooxindole.

G cluster_reactants Reactants This compound This compound In situ Generation of Azomethine Ylide In situ Generation of Azomethine Ylide This compound->In situ Generation of Azomethine Ylide alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone [3+2] Cycloaddition [3+2] Cycloaddition alpha,beta-Unsaturated Ketone->[3+2] Cycloaddition Amino Acid Amino Acid Amino Acid->In situ Generation of Azomethine Ylide In situ Generation of Azomethine Ylide->[3+2] Cycloaddition Di-spirooxindole Di-spirooxindole [3+2] Cycloaddition->Di-spirooxindole G cluster_synthesis_flow Synthetic Workflow Indole-2-carboxylic acid Indole-2-carboxylic acid Esterification Esterification Indole-2-carboxylic acid->Esterification MeOH, H2SO4 Methyl ester Methyl ester Esterification->Methyl ester Hydrazinolysis Hydrazinolysis Methyl ester->Hydrazinolysis H2NNH2.H2O Acid hydrazide Acid hydrazide Hydrazinolysis->Acid hydrazide Condensation Condensation Acid hydrazide->Condensation This compound, AcOH Isatin-Indole Hybrid Isatin-Indole Hybrid Condensation->Isatin-Indole Hybrid

References

Application Notes and Protocols for In Vitro Testing of 5-Methoxyisatin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the antimicrobial properties of 5-Methoxyisatin. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics of this compound against a panel of clinically relevant bacteria and fungi. While extensive quantitative data for this compound is still emerging, this guide offers standardized methodologies to enable researchers to generate robust and comparable results.

Introduction to this compound

Isatin (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] this compound, a derivative of isatin, has been investigated for its potential as an antimicrobial agent.[3] The isatin scaffold is a promising platform for the development of new drugs to combat microbial infections, particularly with the rise of antibiotic resistance.[1] The mechanism of action for isatin derivatives is thought to be multifactorial, potentially involving the inhibition of bacterial cell wall synthesis and cell fusion.[2]

Data Presentation

The following tables provide a template for summarizing the antimicrobial activity of this compound. Researchers should populate these tables with their experimentally determined data. For illustrative purposes, hypothetical data or data from closely related isatin derivatives may be included and will be clearly noted.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive25923Data to be determined
Streptococcus pyogenesGram-positive19615Data to be determined
Escherichia coliGram-negative25922Data to be determined
Pseudomonas aeruginosaGram-negative27853Data to be determined
Klebsiella pneumoniaeGram-negative13883Data to be determined

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainTypeATCC NumberMIC (µg/mL)
Candida albicansYeast10231Data to be determined
Aspergillus nigerMold16404Data to be determined
Cryptococcus neoformansYeast14116Data to be determined

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bactericidal/Bacteriostatic)
Staphylococcus aureusFrom Table 1Data to be determinedMBC/MIC ≤ 4
Escherichia coliFrom Table 1Data to be determinedMBC/MIC ≤ 4
Candida albicansFrom Table 2Data to be determinedMFC/MIC ≤ 4

Experimental Protocols

The following are detailed protocols for conducting the key experiments to evaluate the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • This compound stock solution (e.g., in DMSO, ensuring final DMSO concentration is non-inhibitory)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare the microbial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL per well.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution D Serial Dilution of This compound in Plate A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Standardized Microbe B->E C Prepare 96-well Plate with Broth C->D D->E F Include Growth & Sterility Controls G Incubate Plate (35-37°C, 16-48h) F->G H Read Results Visually or with Plate Reader G->H I Determine MIC H->I

Fig. 1: Workflow for MIC Determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.

1. Materials:

  • MIC plate from Protocol 1

  • Nutrient Agar (NA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

  • Incubator

2. Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).

  • Gently mix the contents of each selected well.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto separate, appropriately labeled agar plates.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis Incubation & Analysis A Identify MIC and Clear Wells B Aliquot from Clear Wells to Agar Plates A->B C Spread for Colony Isolation B->C D Incubate Agar Plates C->D E Count Colonies D->E F Determine MBC/MFC (≥99.9% killing) E->F

Fig. 2: Workflow for MBC/MFC Determination.
Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the rate of antimicrobial activity.

1. Materials:

  • This compound solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC)

  • Standardized microbial inoculum

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

2. Procedure:

  • Prepare tubes or flasks containing the appropriate broth with this compound at the desired concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC).

  • Inoculate each tube with the standardized microbial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubate the cultures at 35-37°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline.

  • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

  • Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay cluster_setup Assay Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Test Cultures with Varying [this compound] (0x, 0.5x, 1x, 2x, 4x MIC) B Inoculate with Standardized Microbial Suspension A->B C Incubate with Shaking B->C D Collect Aliquots at Time Points (0-24h) C->D E Perform Serial Dilutions D->E F Plate Dilutions on Agar E->F G Incubate Plates F->G H Count Colonies (CFU) G->H I Calculate log10 CFU/mL H->I J Plot log10 CFU/mL vs. Time I->J K Determine Rate of Killing J->K

Fig. 3: Time-Kill Kinetics Assay Workflow.

Potential Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, research on isatin derivatives suggests potential mechanisms of antimicrobial action. These may include the disruption of the bacterial cell envelope and interference with cellular processes. A proposed general mechanism is the inhibition of essential enzymes or interference with DNA replication.[2]

Proposed_Mechanism cluster_compound Compound cluster_target Potential Cellular Targets cluster_outcome Outcome A This compound B Bacterial Cell Wall Synthesis A->B C Bacterial Cell Membrane Integrity A->C D DNA Replication and Repair A->D E Essential Bacterial Enzymes A->E F Inhibition of Bacterial Growth (Bacteriostatic) B->F G Bacterial Cell Death (Bactericidal) B->G C->F C->G D->F D->G E->F E->G

Fig. 4: Proposed Antimicrobial Mechanisms of Isatin Derivatives.

Conclusion

These application notes and protocols provide a standardized framework for the in vitro evaluation of the antimicrobial activity of this compound. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, which is essential for the continued investigation and potential development of this compound as a novel antimicrobial agent. Further research is encouraged to elucidate its precise mechanism of action and to expand the scope of tested microorganisms.

References

Application Notes and Protocols for DNA Protection Studies Using 5-Methoxyisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-methoxyisatin derivatives in DNA protection studies. The accompanying protocols offer detailed methodologies for key experiments to assess their protective effects.

Introduction

This compound, a derivative of isatin, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted the potential of this compound derivatives, particularly thiosemicarbazone analogs, in protecting DNA from damage. This protective effect is primarily attributed to their antioxidant properties, specifically their ability to scavenge harmful reactive oxygen species (ROS) that can lead to DNA lesions. Understanding the mechanisms and quantifying the efficacy of these derivatives is crucial for their development as potential therapeutic agents.

Mechanism of DNA Protection

The primary mechanism by which this compound derivatives protect DNA is through their antioxidant activity. Oxidative stress, mediated by ROS such as hydroxyl radicals (•OH), is a major cause of DNA damage, leading to single- and double-strand breaks, base modifications, and abasic sites. These alterations can contribute to mutagenesis, carcinogenesis, and cellular aging.

This compound thiosemicarbazone derivatives have demonstrated the ability to directly scavenge these damaging radicals, thereby preventing them from interacting with and damaging DNA. This has been experimentally verified in cell-free systems where these compounds protect plasmid DNA from damage induced by Fenton's reagent, a source of hydroxyl radicals.

While the direct antioxidant activity is well-supported, the influence of these specific derivatives on cellular DNA repair signaling pathways, such as Base Excision Repair (BER), Homologous Recombination Repair (HRR), or the ATM/ATR signaling cascades, has not been extensively detailed in the available literature. However, by mitigating the initial DNA damage, these compounds can be inferred to reduce the burden on these cellular repair systems.

Quantitative Data Summary

The DNA protective effects of various this compound thiosemicarbazone derivatives, including those complexed with metals, have been quantified. The following table summarizes the reported DNA protection activity.

Compound TypeDNA Protection Range (%)Most Active Compound Example
5-Methoxy-Isatin Thiosemicarbazone Derivatives24.5 - 50B(5-M-I)-4-P)-3-TSC) N(II) (at 0.0165 M concentration)[1][2]

Experimental Protocols

Protocol 1: Plasmid DNA Protection Assay

This protocol details the methodology to assess the ability of this compound derivatives to protect plasmid DNA from hydroxyl radical-induced damage.

Materials:

  • pUC19 Plasmid DNA (or similar)

  • This compound derivatives to be tested

  • Fenton's Reagent (freshly prepared):

    • Iron (II) sulfate (FeSO₄) solution

    • Hydrogen peroxide (H₂O₂) solution

  • Tris-HCl buffer (pH 7.4)

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO or ethanol) to prepare stock solutions. Further dilute to desired final concentrations for the assay.

  • Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures:

    • Negative Control: Plasmid DNA + Tris-HCl buffer

    • Positive Control (Damage Control): Plasmid DNA + Fenton's Reagent + Tris-HCl buffer

    • Test Samples: Plasmid DNA + Fenton's Reagent + Test Compound (at various concentrations) + Tris-HCl buffer

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction: Add DNA loading dye to each reaction mixture to stop the reaction and prepare for gel electrophoresis.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer.

    • Load the samples into the wells of the gel.

    • Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide or a safer alternative.

    • Visualize the DNA bands under a UV transilluminator.

    • The negative control should show a high percentage of supercoiled DNA. The positive control will show an increase in nicked and/or linearized DNA.

    • The test samples will show varying degrees of protection, with a higher intensity of the supercoiled band compared to the positive control indicating DNA protection.

    • Quantify the band intensities using gel documentation software to calculate the percentage of DNA protection.

Protocol 2: Hydroxyl Radical Scavenging Assay

This protocol is used to directly measure the hydroxyl radical scavenging activity of the this compound derivatives, providing a mechanistic basis for their DNA protective effects.

Materials:

  • This compound derivatives

  • Phosphate buffer (pH 7.4)

  • Deoxyribose

  • EDTA

  • FeCl₃

  • H₂O₂

  • Ascorbic acid (positive control)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, deoxyribose, EDTA, FeCl₃, H₂O₂, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Color Development: Add TCA and TBA to the reaction mixture and heat in a boiling water bath for 15 minutes to develop a pink color.

  • Measurement: Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

  • Calculation: The scavenging activity is calculated based on the reduction in absorbance in the presence of the test compound compared to the control (without the test compound).

Visualizations

DNA_Damage_and_Protection_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results pDNA Plasmid DNA (pUC19) Reaction_Mix Incubation at 37°C pDNA->Reaction_Mix Test_Compound This compound Derivative Test_Compound->Reaction_Mix Fentons Fenton's Reagent (FeSO4 + H2O2) Fentons->Reaction_Mix Induces Damage Gel Agarose Gel Electrophoresis Reaction_Mix->Gel Visualize UV Visualization & Quantification Gel->Visualize Protected Protected DNA (Supercoiled) Visualize->Protected High Intensity Damaged Damaged DNA (Nicked/Linear) Visualize->Damaged Low Intensity

Caption: Experimental workflow for the plasmid DNA protection assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., •OH) DNA Cellular DNA ROS->DNA Attacks Protection DNA Protection Damage DNA Damage (Strand Breaks, Base Modifications) DNA->Damage Leads to Derivative This compound Derivative Derivative->ROS Scavenges/Neutralizes DNA_Damage_Response_Signaling cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_repair Repair Pathways cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (ROS) ATM_ATR ATM/ATR Kinases Oxidative_Stress->ATM_ATR Activates BER Base Excision Repair (BER) ATM_ATR->BER HRR Homologous Recombination Repair (HRR) ATM_ATR->HRR Cell_Cycle Cell Cycle Arrest ATM_ATR->Cell_Cycle Apoptosis Apoptosis ATM_ATR->Apoptosis If damage is severe Survival Cell Survival & Genome Integrity BER->Survival HRR->Survival Cell_Cycle->BER Allows time for repair Cell_Cycle->HRR Allows time for repair

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxyisatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Methoxyisatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the Sandmeyer isatin synthesis .[1][2] An alternative approach is the Stolle isatin synthesis , which is particularly useful for preparing N-substituted isatins.[3][4]

Q2: What is the general reaction scheme for the Sandmeyer synthesis of this compound?

A2: The Sandmeyer synthesis of this compound is a two-step process.[2] First, an α-(hydroxyimino)acetanilide intermediate (p-methoxyisonitrosoacetanilide) is formed from the reaction of 5-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride.[5] The second step involves the acid-catalyzed cyclization of this intermediate using concentrated sulfuric acid to yield this compound.[2][5]

Q3: What kind of yields can I expect from the Sandmeyer synthesis of this compound?

A3: The Sandmeyer synthesis of this compound is known for its good yields. The formation of the p-methoxyisonitrosoacetanilide intermediate can reach up to 95% yield. The subsequent cyclization to this compound typically proceeds with a yield of around 88%.[5]

Q4: Are there any major side reactions to be aware of during the Sandmeyer synthesis?

A4: Yes, a common side reaction during the acid-catalyzed cyclization step is the sulfonation of the aromatic ring.[6] This can be minimized by using the minimum effective concentration and temperature of sulfuric acid. Another potential side product is the corresponding isatin oxime, the formation of which can be suppressed by adding a "decoy agent" like an aldehyde or ketone during the workup phase.[6] "Tar" formation, resulting from the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions, can also occur.[6]

Q5: When should I consider using the Stolle synthesis for this compound?

A5: The Stolle synthesis is the preferred method when you intend to synthesize N-substituted this compound derivatives.[3] This method involves the reaction of a secondary aniline with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[3][4]

Troubleshooting Guide

Sandmeyer Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of p-methoxyisonitrosoacetanilide (Intermediate) Impure starting materials (5-methoxyaniline, chloral hydrate, hydroxylamine hydrochloride).Incomplete reaction.Ensure the purity of all starting materials.Optimize reaction time and temperature for the condensation step.[6]
Low Yield of this compound (Final Product) Incomplete cyclization of the intermediate.Sulfonation of the aromatic ring.[6]Decomposition of the product at high temperatures.Ensure the cyclization reaction is complete by maintaining the recommended temperature (typically around 80°C) for a sufficient duration.[6]Use the minimum effective concentration of sulfuric acid and avoid excessive temperatures during cyclization.Carefully monitor the reaction temperature.
Product is a Dark, Tarry Substance "Tar" formation due to decomposition of starting materials or intermediates in strong acid.[6]Ensure the p-methoxyisonitrosoacetanilide intermediate is fully dissolved before proceeding with the cyclization.Maintain careful control over the reaction temperature.
Presence of Impurities in the Final Product Unreacted starting materials.Formation of isatin oxime byproduct.[6]Sulfonated byproducts.Purify the crude product by recrystallization from glacial acetic acid.Add a carbonyl compound (e.g., an aldehyde or ketone) during workup to minimize isatin oxime formation.Optimize cyclization conditions to reduce sulfonation.
Stolle Synthesis (for N-substituted this compound)
Issue Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete acylation of the N-substituted 5-methoxyaniline.Incomplete cyclization.[6]Use a slight excess of oxalyl chloride.Ensure the reaction is performed under anhydrous conditions.[6]Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature.[6]Ensure the chlorooxalylanilide intermediate is dry before the cyclization step.[6]
Side Reactions Decomposition of starting material or intermediate.Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.[6]
Difficulty with Product Purification Removal of sulfur-containing byproducts (if applicable).Purify the crude product using column chromatography.[6]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Sandmeyer Synthesis of this compound

Step Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
1. Intermediate Formation 5-methoxyaniline, chloral hydrate, hydroxylamine hydrochlorideWater903.595[5]
2. Cyclization p-methoxyisonitrosoacetanilide, concentrated H₂SO₄Water92-88[5]
2. Cyclization (alternative) N-(2-hydroximino-acetyl)anisidine, concentrated H₂SO₄Water70-801.2588[5]

Experimental Protocols

Sandmeyer Synthesis of this compound

Part A: Synthesis of p-methoxyisonitrosoacetanilide (Intermediate)

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.

  • Add a solution of 5-methoxyaniline in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux (approximately 90°C) for about 3.5 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture. The precipitated p-methoxyisonitrosoacetanilide will crystallize.

  • Filter the precipitate, wash with cold water, and air-dry. A yield of approximately 95% can be expected.[5]

Part B: Synthesis of this compound

  • Carefully add the dried p-methoxyisonitrosoacetanilide in portions to pre-warmed (70-80°C) concentrated sulfuric acid.[5]

  • Maintain the temperature between 70-80°C during the addition.

  • After the addition is complete, continue heating for a short period (e.g., 15 minutes) to ensure complete cyclization.[5]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Filter the precipitated crude this compound.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral (pH 7).[5]

  • Dry the crude product. An expected yield is around 88%.[5]

  • Purify the crude this compound by recrystallization from glacial acetic acid.

Stolle Synthesis of N-Substituted Isatins (General Protocol adaptable for this compound)

Step 1: Acylation

  • To a solution of the secondary aniline (e.g., N-alkyl-5-methoxyaniline) (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (a slight excess) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate.

Step 2: Cyclization

  • Dissolve the crude intermediate in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

  • Add a Lewis acid (e.g., aluminum chloride) portion-wise while maintaining a low temperature.

  • Heat the mixture to effect cyclization. The optimal temperature will depend on the specific substrate and Lewis acid used.

  • After the reaction is complete, pour the mixture onto ice and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-substituted isatin by column chromatography or recrystallization.

Visualizations

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Purification A 5-Methoxyaniline C Reaction in Water (90°C, 3.5h) A->C B Chloral Hydrate + Hydroxylamine HCl B->C D p-methoxyisonitrosoacetanilide C->D Yield: ~95% E p-methoxyisonitrosoacetanilide F Conc. H₂SO₄ (70-80°C) E->F G Crude this compound F->G Yield: ~88% H Purification (Recrystallization) G->H I Pure this compound H->I

Caption: Workflow for the Sandmeyer synthesis of this compound.

Stolle_Synthesis_Workflow cluster_acylation Acylation cluster_cyclization Cyclization & Purification A N-substituted 5-Methoxyaniline C Reaction in Anhydrous Solvent A->C B Oxalyl Chloride B->C D Chlorooxalylanilide Intermediate C->D E Chlorooxalylanilide Intermediate F Lewis Acid (e.g., AlCl₃) in Solvent E->F G Crude N-substituted This compound F->G H Purification (Chromatography/ Recrystallization) G->H I Pure N-substituted This compound H->I

Caption: General workflow for the Stolle synthesis of N-substituted isatins.

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time) CheckPurity->OptimizeCond Purity OK Purify Improve Purification (Recrystallization, Chromatography) CheckPurity->Purify Impure CheckStoich Verify Stoichiometry OptimizeCond->CheckStoich Optimized SideReaction Investigate Side Reactions (e.g., Sulfonation) OptimizeCond->SideReaction No Improvement CheckStoich->OptimizeCond Incorrect Improved Improved Yield/ Purity CheckStoich->Improved Correct Purify->Improved SideReaction->OptimizeCond

References

Technical Support Center: Optimizing 5-Methoxyisatin Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Methoxyisatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of the cyclization step and to offer solutions for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is a variation of the Sandmeyer isatin synthesis. This two-step process begins with the reaction of 5-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield this compound.[1][2]

Q2: What is a typical yield for the cyclization of the p-methoxyisonitrosoacetanilide intermediate to this compound?

A2: With an optimized protocol, the cyclization of p-methoxyisonitrosoacetanilide in the presence of concentrated sulfuric acid can achieve high yields. Reported yields for this step are often around 88%.[3]

Q3: Are there alternative acids for the cyclization step?

A3: Yes, for substrates that have poor solubility in concentrated sulfuric acid, methanesulfonic acid can be a more effective medium for the cyclization reaction.[4]

Troubleshooting Guide

Low Yield

Q4: My final yield of this compound is significantly lower than expected. What are the common causes?

A4: Low yields in the this compound cyclization can arise from several factors:

  • Incomplete Reaction: The cyclization may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.

  • Side Reactions: The most common side reaction is the sulfonation of the aromatic ring by concentrated sulfuric acid, which consumes the starting material.[5]

  • "Tar" Formation: Decomposition of the starting material or intermediate under the harsh acidic and high-temperature conditions can lead to the formation of dark, intractable byproducts.

  • Purity of Starting Materials: Impurities in the p-methoxyisonitrosoacetanilide intermediate can interfere with the cyclization reaction.

  • Losses During Workup: Significant product loss can occur during the quenching, filtration, and purification steps.

Q5: How can I improve the yield of my this compound synthesis?

A5: To improve the yield, consider the following optimization strategies:

  • Temperature Control: Carefully control the temperature during the addition of the intermediate to the sulfuric acid and during the subsequent heating. The reaction is typically maintained between 70-80°C.

  • Purity of Intermediate: Ensure the p-methoxyisonitrosoacetanilide is as pure as possible before proceeding to the cyclization step.

  • Minimize Sulfonation: Use the minimum effective concentration of sulfuric acid and avoid unnecessarily high temperatures or prolonged reaction times to reduce the likelihood of sulfonation.[5]

  • Controlled Addition: Add the intermediate portion-wise to the sulfuric acid to manage any exothermic processes and prevent localized overheating, which can lead to tar formation.

  • Efficient Workup: After quenching the reaction on ice, ensure the product is thoroughly washed with cold water to remove residual acid before drying.

Product Purity Issues

Q6: My this compound product is discolored and appears impure. What is the likely cause and how can I purify it?

A6: Discoloration is often due to the presence of "tar" or other colored byproducts. To obtain a pure product:

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.

  • Sodium Bisulfite Adduct Formation: A classic purification method for isatins involves the formation of a sodium bisulfite adduct, which can be isolated and then decomposed to regenerate the pure isatin.[5]

  • Thorough Washing: Ensure the crude product is washed extensively with cold water after filtration to remove any remaining acid and water-soluble impurities.

Data Presentation

Table 1: Illustrative Impact of Reaction Conditions on Isatin Synthesis Yield

The following table provides an illustrative summary of how key reaction parameters can influence the yield of the isatin cyclization, based on general principles of the Sandmeyer synthesis. Specific quantitative data for this compound is limited in the literature, so this table serves as a general guide for optimization.

ParameterConditionExpected Impact on YieldRationale
Sulfuric Acid Concentration Too LowLowIncomplete protonation and cyclization of the intermediate.
Optimal (e.g., 95-98%)HighEfficiently catalyzes the intramolecular electrophilic substitution.
Too High (e.g., fuming)Can be LowerIncreased risk of sulfonation as a side reaction.
Reaction Temperature Too LowLowInsufficient energy to overcome the activation barrier for cyclization.
Optimal (e.g., 70-80°C)HighProvides a good balance between reaction rate and minimizing decomposition.
Too High (e.g., >90°C)LowerIncreased rate of decomposition and tar formation.
Reaction Time Too ShortLowIncomplete conversion of the starting material.
Optimal (e.g., 1-2 hours)HighAllows for complete cyclization without significant byproduct formation.
Too LongLowerIncreased potential for side reactions like sulfonation and decomposition.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established procedures for the Sandmeyer synthesis of this compound.[3]

Step 1: Synthesis of p-Methoxyisonitrosoacetanilide

  • In a suitable reaction vessel, dissolve 5-methoxyaniline in water.

  • Add chloral hydrate and hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture to approximately 90°C for 3.5 hours.

  • Cool the mixture, and the p-methoxyisonitrosoacetanilide intermediate will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry thoroughly. A typical yield for this step is around 95%.[3]

Step 2: Cyclization to this compound

  • Carefully warm concentrated sulfuric acid (containing a small amount of water) to 70°C in a large reaction vessel with efficient stirring.

  • Add the dried p-methoxyisonitrosoacetanilide (from Step 1) portion-wise to the warm sulfuric acid over a period of 1 hour, maintaining the temperature between 70-80°C.

  • After the addition is complete, heat the mixture at 80°C for an additional 15 minutes.

  • Pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of crude this compound will form. Collect the solid by vacuum filtration.

  • Wash the filtered solid with cold water until the washings are neutral (pH 7).

  • Dry the purified product to obtain this compound. A typical yield for this step is approximately 88%.[3]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Cyclization cluster_purity Purity Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield of this compound Observed check_purity Check Purity of p-Methoxyisonitrosoacetanilide Intermediate start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup and Purification start->check_workup impure Intermediate is Impure check_purity->impure temp_issue Temperature too low or too high? check_conditions->temp_issue time_issue Reaction time too short or too long? check_conditions->time_issue acid_issue Issue with Sulfuric Acid? check_conditions->acid_issue loss_on_filtration Product loss during filtration/washing? check_workup->loss_on_filtration inefficient_purification Inefficient final purification? check_workup->inefficient_purification purify_intermediate Solution: Recrystallize or repurify the intermediate before cyclization. impure->purify_intermediate Action end Improved Yield purify_intermediate->end optimize_temp Solution: Maintain temperature strictly between 70-80°C. temp_issue->optimize_temp Action optimize_time Solution: Monitor reaction by TLC to determine optimal time (typically 1-2h). time_issue->optimize_time Action optimize_acid Solution: Ensure correct concentration and controlled addition of intermediate. acid_issue->optimize_acid Action optimize_temp->end optimize_time->end optimize_acid->end improve_filtration Solution: Ensure thorough but careful washing with cold water. loss_on_filtration->improve_filtration Action improve_purification Solution: Recrystallize from an appropriate solvent (e.g., glacial acetic acid). inefficient_purification->improve_purification Action improve_filtration->end improve_purification->end

Caption: Troubleshooting workflow for low reaction yield.

Sandmeyer_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start Start: 5-Methoxyaniline, Chloral Hydrate, Hydroxylamine HCl react1 Reaction at 90°C for 3.5h start->react1 precipitate1 Precipitation of Intermediate react1->precipitate1 filter1 Filtration and Washing precipitate1->filter1 intermediate p-Methoxyisonitrosoacetanilide filter1->intermediate add_to_acid Portion-wise addition to Concentrated H2SO4 at 70-80°C intermediate->add_to_acid Proceed to Cyclization react2 Reaction at 80°C for 15 min add_to_acid->react2 quench Quenching on Ice react2->quench filter2 Filtration and Washing quench->filter2 product This compound filter2->product

Caption: General experimental workflow for this compound synthesis.

References

Overcoming solubility issues of 5-Methoxyisatin in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxyisatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in water?

A1: There is conflicting information regarding the aqueous solubility of this compound. While some chemical suppliers describe it as "soluble in cold water," this is often a qualitative statement.[1][2][3] In practice, for many research applications requiring specific concentrations (e.g., for in vitro assays), the intrinsic aqueous solubility of this compound may be insufficient, leading to precipitation or incomplete dissolution. The methoxy group is suggested to enhance its solubility compared to unsubstituted isatin.[4]

Q2: Why am I observing precipitation when I add my this compound stock solution to my aqueous buffer?

A2: This is a common issue known as "solvent-shifting" or "antisolvent precipitation." this compound is often prepared as a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO), where it is readily soluble. When this concentrated stock is diluted into an aqueous buffer (an "antisolvent"), the dramatic change in the solvent environment can cause the compound to crash out of solution, as it is much less soluble in the predominantly aqueous medium.

Q3: Can I heat or sonicate my aqueous solution to dissolve this compound?

A3: Gentle heating (e.g., to 37°C) and sonication can aid in the initial dissolution of this compound. However, if the compound precipitates as the solution cools to ambient temperature, it indicates that the solution is supersaturated and thermodynamically unstable. This can lead to unreliable results in your experiments as the compound may precipitate over time. These methods are best used to facilitate the initial solubilization in a co-solvent before dilution into the final aqueous buffer.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Based on its chemical structure and common laboratory practice for similar organic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5]

Troubleshooting Guides

Issue 1: this compound powder does not dissolve completely in my aqueous buffer.

Possible Cause: The concentration you are trying to achieve exceeds the intrinsic aqueous solubility of this compound.

Solutions:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO.

  • Serial Dilution: Perform serial dilutions of the concentrated stock solution into your aqueous buffer to achieve the desired final concentration. This helps to ensure accurate and homogeneous mixing.[5]

  • Control the Final Organic Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your aqueous medium as low as possible to avoid solvent-induced artifacts in your experiments. A final DMSO concentration of ≤ 0.5% (v/v) is generally well-tolerated by most cell lines, with ≤ 0.1% (v/v) being considered safe for almost all cell types.[5]

Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.

Possible Causes:

  • Supersaturation: The initial concentration is above the thermodynamic solubility limit, leading to delayed precipitation.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound.

  • pH Shift: A change in the pH of the solution over time could affect solubility.

Solutions:

  • Reduce the Final Concentration: Your target concentration may be too high for long-term stability in the aqueous medium.

  • Maintain Constant Temperature: Ensure your experimental setup and solution storage are at a constant and controlled temperature.

  • Buffer Stability: Confirm that the pH of your buffer is stable over the duration of your experiment.

  • Use Solubility Enhancers: Consider incorporating solubility-enhancing excipients as described in the protocols below.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted into aqueous buffers for experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 177.16 g/mol

    • To prepare 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 177.16 g/mol * 1000 mg/g * 1 mL = 1.7716 mg

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solubilization:

    • Add the desired volume of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the compound is completely dissolved.

    • Gentle warming in a water bath (up to 37°C) may be applied if necessary to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility of this compound using Co-solvents

This protocol details a systematic approach to test the effect of a co-solvent on the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • Water-miscible organic co-solvent (e.g., DMSO, ethanol, polyethylene glycol 300 - PEG300)

  • Sealed vials

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Prepare a series of co-solvent/buffer solutions: Create a range of solutions with varying percentages of the co-solvent (e.g., 0%, 1%, 5%, 10%, 20% DMSO in PBS).

  • Equilibration:

    • Add an excess amount of this compound powder to a known volume of each co-solvent/buffer solution in a sealed vial.

    • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the supernatant.

    • Determine the concentration of the dissolved this compound using a validated analytical method.

Data Presentation:

Co-solvent Concentration (% v/v)This compound Solubility (µg/mL)
0 (Control)To be determined experimentally
1To be determined experimentally
5To be determined experimentally
10To be determined experimentally
20To be determined experimentally
Protocol 3: Improving this compound Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Analytical method for quantification

Procedure (Kneading Method):

  • Molar Ratio Determination: Decide on the molar ratios of this compound to HP-β-CD to be tested (e.g., 1:1, 1:2).

  • Mixing:

    • Accurately weigh the required amounts of this compound and HP-β-CD.

    • Triturate the powders together in a mortar for approximately 15 minutes.

  • Kneading:

    • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the powder mixture to form a paste.

    • Knead the paste for 45-60 minutes.

  • Drying:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) or under vacuum until a constant weight is achieved.

  • Solubility Determination:

    • Disperse the dried complex in the aqueous buffer.

    • Determine the concentration of dissolved this compound as described in Protocol 2.

Data Presentation:

This compound:HP-β-CD Molar RatioThis compound Solubility (µg/mL)
No Cyclodextrin (Control)To be determined experimentally
1:1To be determined experimentally
1:2To be determined experimentally

Visualizations

troubleshooting_workflow start This compound Precipitation Observed dissolution_issue Does the powder fail to dissolve initially? start->dissolution_issue precipitation_over_time Does a clear solution become cloudy over time? start->precipitation_over_time dissolution_issue->precipitation_over_time No use_organic_stock Prepare a concentrated stock in DMSO dissolution_issue->use_organic_stock Yes supersaturation Is the final concentration too high? precipitation_over_time->supersaturation serial_dilution Perform serial dilution into aqueous buffer use_organic_stock->serial_dilution reduce_concentration Lower the final working concentration supersaturation->reduce_concentration Yes use_enhancers Consider solubility enhancers (co-solvents, cyclodextrins) supersaturation->use_enhancers No, or still precipitates

Troubleshooting workflow for this compound precipitation.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting If Precipitation Occurs weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso store Aliquot and store at -20°C/-80°C dissolve_dmso->store thaw Thaw stock solution dilute Dilute into aqueous buffer with vortexing thaw->dilute check_clarity Check for clarity dilute->check_clarity lower_conc Lower final concentration check_clarity->lower_conc Precipitation add_cosolvent Increase co-solvent percentage lower_conc->add_cosolvent Still precipitates use_cyclodextrin Use cyclodextrin complexation add_cosolvent->use_cyclodextrin Still precipitates

Workflow for preparing this compound solutions.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific applications.

References

Troubleshooting low bioactivity of 5-Methoxyisatin analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals experiencing low bioactivity with 5-Methoxyisatin analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, handling, and testing of this compound analogs.

Category 1: Compound-Related Issues

Question 1: My this compound analog shows significantly lower bioactivity than expected. What are the most common compound-related problems?

Answer: Low bioactivity often stems from issues with the compound itself. The primary areas to investigate are compound identity and purity, stability, and solubility. It is crucial to rigorously verify the integrity of your synthesized analog before proceeding with extensive biological assays.

Troubleshooting Flowchart: Compound-Related Issues

start Start: Low Bioactivity Observed check_identity 1. Verify Compound Identity & Purity (NMR, Mass Spec, HPLC) start->check_identity identity_ok Identity & Purity Confirmed? check_identity->identity_ok check_solubility 2. Assess Compound Solubility (Visual & Kinetic Solubility Assay) solubility_ok Sufficiently Soluble? check_solubility->solubility_ok check_stability 3. Evaluate Compound Stability (HPLC over time in assay buffer) stability_ok Stable in Assay Conditions? check_stability->stability_ok identity_ok->check_solubility Yes resynthesize Action: Re-synthesize and/or Re-purify Compound identity_ok->resynthesize No solubility_ok->check_stability Yes optimize_solubility Action: Optimize Formulation (e.g., use co-solvents like DMSO, but keep final concentration <1%) solubility_ok->optimize_solubility No optimize_storage Action: Optimize Storage & Handling (Prepare fresh solutions, avoid freeze-thaw) stability_ok->optimize_storage No proceed Proceed to Assay Troubleshooting stability_ok->proceed Yes resynthesize->check_identity optimize_solubility->check_solubility optimize_storage->check_stability

Caption: Troubleshooting Decision Tree for Compound-Related Issues.

Question 2: What specific impurities should I look for in the synthesis of this compound thiosemicarbazone analogs?

Answer: The most common synthesis method involves the condensation of this compound with a substituted thiosemicarbazide.[1][2] Potential impurities or side products can include:

  • Unreacted Starting Materials: Residual this compound or the thiosemicarbazide starting material can be present if the reaction did not go to completion.

  • Hydrolysis Products: The thiosemicarbazone product could potentially hydrolyze back to the starting materials under certain pH and temperature conditions during workup or storage.

  • Oxidation Products: Isatin derivatives can be susceptible to oxidation.

  • Solvent Adducts: Residual solvents from purification (e.g., ethanol, acetic acid) may be present.

It is critical to use analytical techniques such as NMR (¹H and ¹³C) , High-Resolution Mass Spectrometry (HRMS) , and HPLC to confirm the structure and assess the purity of the final compound, which should ideally be >95% for biological testing.[1]

Question 3: My compound is precipitating in the cell culture medium. How can I address this solubility issue?

Answer: Poor aqueous solubility is a frequent cause of artificially low bioactivity. If the compound precipitates, its effective concentration is much lower than the nominal concentration.

  • Visual Inspection: Always visually inspect the wells of your assay plate under a microscope after adding the compound.

  • Stock Solution: Prepare a high-concentration stock solution in a biocompatible solvent like DMSO.

  • Final Concentration: When diluting the stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <1%, and ideally <0.5%) to avoid solvent-induced toxicity.

  • Dilution Method: Add the DMSO stock to the assay medium while vortexing or mixing to ensure rapid and uniform dispersion, minimizing localized high concentrations that can cause precipitation.

  • Test Lower Concentrations: A dose-response curve that plateaus at a low level may indicate that the compound's solubility limit has been reached.

Category 2: Assay-Related Issues

Question 1: The results from my cell viability assays (e.g., MTT) are inconsistent. What could be the cause?

Answer: Assay variability can mask the true activity of your compound. Key factors to control are:

  • Cell Health and Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density. Over-confluent or stressed cells will respond differently to treatment.

  • Assay-Specific Interference: The MTT assay, for example, relies on mitochondrial reductase activity. If your compound interacts with mitochondrial function, it could interfere with the assay readout. Consider using an orthogonal assay that measures a different endpoint, such as the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[3]

  • Incubation Time: The optimal treatment duration can vary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the ideal endpoint.

  • Plate Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outer wells for test compounds or ensure proper plate sealing during incubation.

Question 2: I don't observe any apoptosis, but I see a decrease in cell number. What other mechanisms could be at play?

Answer: A reduction in cell number without classic apoptotic markers could indicate other mechanisms of action:

  • Cell Cycle Arrest: The compound may be cytostatic rather than cytotoxic, preventing cell proliferation without immediately killing the cells. This can be investigated using flow cytometry analysis of the cell cycle distribution. Some isatin derivatives are known to induce G2/M arrest.[4]

  • Necrosis or Other Cell Death Pathways: The compound might be inducing other forms of cell death, such as necroptosis.[5]

  • Senescence: The compound could be inducing a state of irreversible growth arrest known as senescence.

Category 3: Data Interpretation

Question 1: How do I interpret the Structure-Activity Relationship (SAR) for my this compound analogs?

Answer: The SAR for isatin derivatives, particularly thiosemicarbazones, reveals that small structural changes can significantly impact bioactivity. For this compound thiosemicarbazones, the substituent at the N(4) position of the thiosemicarbazone moiety is critical.[1][2] For example, studies have shown that incorporating a pyrrolidine ring at this position can lead to potent anticancer activity.[1] When interpreting your data, consider:

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on any aromatic rings can influence target binding.

  • Steric Hindrance: Bulky substituents may prevent the molecule from fitting into the target's binding pocket.

  • Lipophilicity: Changes in lipophilicity can affect cell membrane permeability and solubility.

Quantitative Bioactivity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for several this compound thiosemicarbazone analogs against various human cancer cell lines.

Compound Name/StructureModificationCell LineCancer TypeIC₅₀ (µM)Reference
MeOIstPyrd N(4)-pyrrolidinylA431Skin0.9[6][7]
MeOIstMe N(4)-methylA431Skin6.59[1][8]
MeOIstMe N(4)-methylMCF-7Breast36.49[1][8]
MeOIstEt N(4)-ethylA549Lung10.95[1][8]
MeOIstEt N(4)-ethylMCF-7Breast17.51[1][8]
MeOIstDmMor N(4)-dimethylmorpholinylA549Lung2.52[8]
MeOIstMor N(4)-morpholinylMCF-7Breast2.93[8]
Allyl-TSC-5-OCH₃ N(4)-allylMCF-7Breast8.19[9]
Allyl-TSC-5-OCH₃ N(4)-allylMDA-MB-231Breast23.41[9]

Signaling Pathways

This compound analogs can exert their effects through multiple signaling pathways. Below are diagrams for two potential mechanisms: induction of apoptosis via p53 restoration and inhibition of the VEGFR2 signaling cascade.

Diagram 1: Proposed p53-Mediated Apoptotic Pathway

cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cyto Cytoplasm Analog This compound Analog (MeOIstPyrd) MDM2 MDM2 Analog->MDM2 inhibits p53 Mutant p53 MDM2->p53 promotes degradation p53_active Active p53 (Phosphorylated) p53->p53_active stabilization & phosphorylation BAX_gene BAX Gene Transcription p53_active->BAX_gene activates DNA_Damage DNA Damage DNA_Damage->p53_active activates BAX BAX BAX_gene->BAX translation CytoC Cytochrome c BAX->CytoC promotes release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active activates Casp3 Pro-Caspase-3 Casp9_active->Casp3 activates Casp3_active Active Caspase-3 (Executioner) Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates RAS Ras VEGFR2->RAS activates Analog This compound Analog Analog->VEGFR2 inhibits ATP binding AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation inhibition of apoptosis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Preventing degradation of 5-Methoxyisatin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxyisatin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation from exposure to light, high temperatures, and non-neutral pH conditions. The isatin ring is known to be vulnerable to hydrolysis, particularly under alkaline conditions, and oxidation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation may be indicated by a change in the color of the solid material, a decrease in assay purity when analyzed by techniques like HPLC, or the appearance of additional peaks in the chromatogram corresponding to degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration (2-8°C) or even temperatures below 15°C are recommended.[4] The compound should be stored away from strong oxidizing agents and bases.

Q4: Can this compound be handled in ambient light on the lab bench?

A4: Due to its potential photosensitivity, it is best practice to minimize exposure of this compound to ambient and UV light.[5] Weighing and preparing solutions should be done expeditiously, and the use of amber glassware or foil-wrapped containers is recommended to protect solutions from light.[6]

Q5: What are the likely degradation products of this compound?

A5: Based on the known reactivity of the isatin ring, the primary degradation products are likely to be:

  • 5-Methoxyisatinic acid: Formed via hydrolytic cleavage of the amide bond in the five-membered ring, a process that is accelerated in basic conditions.

  • 5-Methoxyisatoic anhydride: Resulting from the oxidation of the isatin core.

Troubleshooting Guides

Problem 1: I am observing a loss of purity of my this compound solid upon storage.
Potential Cause Troubleshooting Step Recommended Solution
Improper Storage Temperature Verify the storage temperature.Store in a consistently cool environment, ideally refrigerated (2-8°C).
Exposure to Light Check if the storage container is transparent or frequently opened in bright light.Store in an amber or opaque container. If the original container is clear, place it inside a light-blocking secondary container.
Exposure to Moisture/Humidity Assess the storage environment for humidity. Check if the container seal is intact.Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use.
Oxidation Consider the atmosphere in the storage container, especially for long-term storage.For highly sensitive applications, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Problem 2: My this compound solution appears to be degrading over time.
Potential Cause Troubleshooting Step Recommended Solution
pH of the Solvent Measure the pH of your solvent system.Prepare solutions in a neutral or slightly acidic buffer (pH 4-6). Avoid alkaline conditions. Prepare fresh solutions before use whenever possible.
Photodegradation Evaluate the light conditions during solution preparation and storage.Use amber volumetric flasks and vials.[6] Protect solutions from light by wrapping containers in aluminum foil. Work in a dimly lit area or under yellow light.[5][7]
Thermal Degradation Check the temperature at which the solution is stored.Store solutions at reduced temperatures (e.g., 2-8°C), provided the compound remains soluble and does not precipitate.
Oxidative Degradation Consider the possibility of dissolved oxygen in the solvent.Use de-gassed solvents for solution preparation. The addition of antioxidants may be considered for formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound, in line with ICH guidelines.[2][8][9][10][11]

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the samples with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the heat-stressed solid for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[9]

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can accurately quantify this compound in the presence of its degradation products.[12][13][14][15][16]

Suggested Starting HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and also at a lower wavelength (e.g., 254 nm) to detect a wider range of potential degradants.

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the specificity of the method.

Data Presentation

Table 1: Representative Data from a Forced Degradation Study of this compound

Stress ConditionDuration% Assay of this compound% DegradationNumber of Degradation Products
0.1 N HCl24 hours at 60°C92.57.51
0.1 N NaOH8 hours at RT85.214.82
3% H₂O₂24 hours at RT89.810.21
Thermal48 hours at 80°C95.14.91
Photolytic1.2 million lux hours91.38.72

Note: The data presented in this table is for illustrative purposes and will vary based on experimental conditions.

Visualizations

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Factors Cool_Dry Cool, Dry Place 5_Methoxyisatin This compound (Stable) Cool_Dry->5_Methoxyisatin Maintains Stability Light_Protection Light-Resistant Container Light_Protection->5_Methoxyisatin Sealed Tightly Sealed Sealed->5_Methoxyisatin Light Light/UV Exposure Degraded_Product Degraded this compound (Loss of Purity) Light->Degraded_Product Heat High Temperature Heat->Degraded_Product Moisture Moisture/Humidity Moisture->Degraded_Product pH High pH (Alkaline) pH->Degraded_Product Oxidants Oxidizing Agents Oxidants->Degraded_Product 5_Methoxyisatin->Degraded_Product Degradation

Caption: Logical relationship between storage conditions and this compound stability.

Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Prepare Sample Stress->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Analyze Data (Purity, Degradants, Mass Balance) HPLC->Data End Identify Degradation Pathways Data->End

Caption: Experimental workflow for a forced degradation study of this compound.

5MI This compound Hydrolysis Hydrolysis (e.g., NaOH, H₂O) 5MI->Hydrolysis Oxidation Oxidation (e.g., H₂O₂, Light) 5MI->Oxidation Isatinic_Acid 5-Methoxyisatinic Acid (Ring-Opened) Hydrolysis->Isatinic_Acid Isatoic_Anhydride 5-Methoxyisatoic Anhydride Oxidation->Isatoic_Anhydride

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of Crude 5-Methoxyisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methoxyisatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often effective for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the desired product from significant amounts of impurities with different polarities.

Q2: What are the potential impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis such as tar-like substances, and products from side reactions like sulfonation of the aromatic ring if sulfuric acid is used in the synthesis.

Q3: How can I remove colored impurities from my this compound product?

A3: If your product is discolored, it may be due to the presence of tar-like byproducts from the synthesis. These can often be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization. However, be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

Q4: My purified this compound has a low melting point. What does this indicate?

A4: A low or broad melting point range for your this compound, which should typically melt around 202-204°C, is a strong indication of the presence of impurities. Further purification by recrystallization or column chromatography is recommended.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery of Purified Product The chosen recrystallization solvent is too good at dissolving this compound, even at low temperatures.Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a solvent mixture.
Too much solvent was used during the recrystallization process.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtering.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Use a lower-boiling point solvent or a solvent mixture. Ensure the crude product is fully dissolved before cooling.
The rate of cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystals are still colored after recrystallization Colored impurities are co-crystallizing with the product.Treat the solution with activated charcoal before recrystallization. A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of this compound from Impurities The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between this compound and the impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Low Yield of Purified Product Some of the product is irreversibly adsorbed onto the silica gel.If the product is highly polar, consider using a more polar eluent system or deactivating the silica gel with a small amount of a polar solvent like triethylamine.
The fractions containing the product were not all collected.Monitor the elution process carefully using TLC to identify all fractions containing the desired product.
This compound Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.Adjust the polarity of the eluent system. A less polar eluent will slow down the elution, while a more polar eluent will speed it up.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound (e.g., 1 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 5-10% of the solute weight), and gently swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography of Crude this compound
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should give the this compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to obtain the purified this compound.

Quantitative Data Summary

The following table provides an estimated comparison of the two purification techniques. Actual results may vary depending on the initial purity of the crude product and the experimental execution.

Purification TechniqueTypical Yield (%)Typical Purity (%)
Recrystallization 60 - 85> 98
Column Chromatography 50 - 80> 99

Visual Workflow Diagrams

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude1 Crude this compound dissolve Dissolve in minimal hot solvent crude1->dissolve decolorize Decolorize with activated charcoal (optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Cool to crystallize hot_filter->crystallize isolate Isolate crystals (vacuum filtration) crystallize->isolate wash Wash with cold solvent isolate->wash dry1 Dry wash->dry1 pure1 Pure this compound dry1->pure1 crude2 Crude this compound load Load onto silica gel column crude2->load elute Elute with appropriate solvent load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate dry2 Dry evaporate->dry2 pure2 Pure this compound dry2->pure2

Caption: General experimental workflows for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_color Discoloration Troubleshooting start Purification Issue Encountered low_yield Low Yield? start->low_yield discolored Discolored Product? start->discolored check_solvent Review solvent choice (recrystallization) low_yield->check_solvent Recrystallization check_eluent Optimize eluent (chromatography) low_yield->check_eluent Chromatography charcoal Use activated charcoal discolored->charcoal check_amount Check amount of solvent/ silica used check_solvent->check_amount check_fractions Re-analyze all fractions (chromatography) check_eluent->check_fractions re_purify Perform a second purification step charcoal->re_purify

Caption: A logical decision tree for troubleshooting common purification issues.

Side reactions to avoid in 5-Methoxyisatin derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxyisatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid side reactions during the derivatization of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the this compound molecule for derivatization?

The this compound scaffold offers several reactive sites for chemical modification. The most common derivatization points are:

  • N1-position: The acidic N-H proton of the indole ring can be readily deprotonated to allow for N-alkylation or N-acylation.

  • C3-carbonyl group: This ketone carbonyl is highly electrophilic and susceptible to nucleophilic attack, making it ideal for reactions like Schiff base formation, Wittig reactions, and reductive amination.

  • Aromatic ring (C4, C6, C7): The electron-donating methoxy group at the C5 position activates the benzene ring, particularly at the ortho (C4 and C6) and para (C7) positions, towards electrophilic substitution. However, this is a less common site for derivatization compared to the N1 and C3 positions.

Q2: How does the methoxy group at the C5 position influence the reactivity of isatin?

The methoxy group is an electron-donating group, which has several effects on the reactivity of the isatin core:

  • Increased Nucleophilicity of the N1-anion: The electron-donating nature of the methoxy group can increase the electron density on the indole nitrogen, making the corresponding anion a stronger nucleophile in N-alkylation reactions.

  • Activation of the Aromatic Ring: It increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. This can be a potential source of side reactions if electrophilic reagents are used.

  • Potential for Cleavage: Under strong acidic conditions, the methoxy group can be cleaved to form a hydroxyl group. This is an important potential side reaction to consider when choosing reaction conditions.

Q3: Can the C2-carbonyl (amide) group participate in derivatization reactions?

The C2-carbonyl group is part of an amide functionality and is significantly less reactive towards nucleophiles than the C3-ketone carbonyl. Under typical derivatization conditions targeting the C3-position, the C2-carbonyl remains intact. However, under forcing conditions or with highly reactive reagents, reactions at the C2-position, such as reduction or ring-opening, could potentially occur, leading to unwanted byproducts.

Troubleshooting Guides

This section provides detailed troubleshooting for specific derivatization reactions of this compound, including potential side reactions and strategies to minimize them.

N-Alkylation of this compound

N-alkylation is a common modification to introduce various substituents at the indole nitrogen.

Common Issues and Side Reactions:

  • Over-alkylation: The formation of quaternary ammonium salts is a common issue if the alkylating agent is highly reactive or used in large excess.

  • Low Yield: Incomplete deprotonation of the N-H group or low reactivity of the alkylating agent can lead to poor yields.

  • Side reactions on the aromatic ring: Although less common, under certain conditions, electrophilic alkylating agents could potentially react with the activated aromatic ring.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Low product yield Incomplete deprotonation of the N-H group.Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous reaction conditions.
Low reactivity of the alkylating agent.Switch to a more reactive alkyl halide (I > Br > Cl). Consider microwave-assisted synthesis to increase reaction rates.[1][2]
Formation of over-alkylation products The tertiary amine product is more nucleophilic than the starting secondary amine.Use a slight excess of this compound relative to the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Unreacted starting material Insufficient reaction time or temperature.Increase the reaction time or temperature. Microwave irradiation can significantly reduce reaction times.[3]
Difficult purification Presence of polar byproducts.Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification.

Quantitative Data on N-Alkylation of Isatins

While specific quantitative data for this compound is limited, the following table provides representative yields for the N-alkylation of isatin, which can serve as a useful reference.

Alkylating Agent Base Solvent Conditions Yield (%) Reference
Benzyl chlorideK₂CO₃/KIAcetonitrileReflux, 4h90
Benzyl chlorideKF/Al₂O₃AcetonitrileMicrowave, 180°C, 25 min91[1]
Ethyl bromoacetateKF/Al₂O₃AcetonitrileMicrowave, 180°C, 25 min94[1]

Experimental Protocol: N-Benzylation of this compound

  • To a flask containing 15 mL of acetonitrile, add this compound (1.06 g, 6 mmol).

  • Add K₂CO₃ (0.99 g, 7.2 mmol) and KI (0.20 g, 1.2 mmol).

  • Stir the mixture for 5 minutes.

  • Add benzyl chloride (1.29 g, 9 mmol) dropwise.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, filter the mixture.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain N-benzyl-5-methoxyisatin.

Logical Workflow for Troubleshooting N-Alkylation

N_Alkylation_Troubleshooting start Start N-Alkylation check_tlc Monitor Reaction by TLC start->check_tlc is_complete Is Reaction Complete? check_tlc->is_complete workup Proceed to Workup & Purification is_complete->workup Yes troubleshoot Troubleshoot Reaction is_complete->troubleshoot No low_yield Low Yield? troubleshoot->low_yield increase_base Use Stronger Base / Anhydrous Conditions low_yield->increase_base Yes side_products Side Products Observed? low_yield->side_products No increase_base->check_tlc over_alkylation Over-alkylation? side_products->over_alkylation Yes adjust_stoichiometry Use Excess Isatin / Monitor Closely over_alkylation->adjust_stoichiometry unreacted_sm Unreacted Starting Material? over_alkylation->unreacted_sm No adjust_stoichiometry->check_tlc increase_time_temp Increase Reaction Time / Temperature unreacted_sm->increase_time_temp Yes end End unreacted_sm->end No increase_time_temp->check_tlc Schiff_Base_Troubleshooting start Start Schiff Base Synthesis check_product Check Product Formation start->check_product is_solid Is Product a Clean Solid? check_product->is_solid purify Purify by Recrystallization is_solid->purify Yes troubleshoot Troubleshoot Reaction is_solid->troubleshoot No (Oily/Gummy) end End purify->end check_yield Low Yield? troubleshoot->check_yield column_chrom Purify by Column Chromatography troubleshoot->column_chrom remove_water Use Dean-Stark / Dehydrating Agent check_yield->remove_water Yes use_catalyst Add Catalytic Acid check_yield->use_catalyst No remove_water->check_product use_catalyst->check_product column_chrom->end Wittig_Reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Isatin This compound (C3=O) Betaine Betaine Intermediate Isatin->Betaine Ylide Phosphonium Ylide Ylide->Betaine C2_Product C2-Adduct Ylide->C2_Product Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Desired Alkene Product (E/Z mixture) Oxaphosphetane->Alkene Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO C2_Carbonyl This compound (C2=O) C2_Carbonyl->C2_Product Reductive_Amination_Workflow start Start Reductive Amination imine_formation Imine Formation (Isatin + Amine + Acid catalyst) start->imine_formation side_reaction2 Side Reaction: Carbonyl Reduction start->side_reaction2 reduction Reduction (Add Reducing Agent) imine_formation->reduction side_reaction1 Side Reaction: Over-alkylation imine_formation->side_reaction1 workup Workup & Purification reduction->workup reduction->side_reaction1 product Desired Amine Product workup->product over_alkylation_product Tertiary Amine Byproduct side_reaction1->over_alkylation_product alcohol_byproduct Alcohol Byproduct side_reaction2->alcohol_byproduct

References

Technical Support Center: Enhancing the Stability of 5-Methoxyisatin Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 5-Methoxyisatin thiosemicarbazones.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis, handling, and analysis of this compound thiosemicarbazones.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield or incomplete reaction during synthesis. 1. Impure starting materials (this compound or thiosemicarbazide derivatives).2. Inadequate reaction time or temperature.3. Incorrect solvent or pH.1. Ensure the purity of starting materials using appropriate analytical techniques.2. Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Refluxing in ethanol is a common requirement.[1]3. Use anhydrous ethanol as the solvent. The addition of a catalytic amount of glacial acetic acid can facilitate the condensation reaction.[1][2]
Compound precipitates out of solution during biological assays. 1. Low aqueous solubility of the thiosemicarbazone derivative.2. Use of an inappropriate solvent or buffer.1. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in the aqueous assay medium. Note that high concentrations of DMSO can affect cell viability.2. Consider using nanoformulations, such as liposomes or polymeric nanoparticles, to improve aqueous solubility and stability.[3][4][5]
Appearance of a new peak in the HPLC chromatogram of a sample. 1. Degradation: The compound may have degraded due to exposure to light, non-optimal pH, high temperature, or oxidative conditions.2. Impurity: The new peak could be an impurity from the synthesis that was not previously detected.1. Identify the degradation product: Use techniques like LC-MS to determine the mass of the new peak and infer its structure. Compare the retention time with known degradation products if available. - Prevent further degradation: Protect the compound from light, store it at low temperatures (-20°C for long-term storage), and use buffers to maintain an optimal pH.[6]2. Re-purify the compound: If an impurity is suspected, purify the compound again using techniques like recrystallization or column chromatography.
Inconsistent biological activity results. 1. Compound instability: The compound may be degrading in the assay medium over the course of the experiment.2. Variability in compound concentration: This could be due to precipitation or adsorption to plasticware.1. Assess stability in assay medium: Perform a time-course experiment to monitor the concentration of the compound in the assay medium using HPLC.2. Use freshly prepared solutions: Prepare solutions of the compound immediately before use. - Consider co-solvents or stabilizing excipients: If solubility is an issue, the use of co-solvents or excipients in the formulation can help maintain the compound in solution.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What are the primary factors that affect the stability of this compound thiosemicarbazones?

A1: The stability of this compound thiosemicarbazones is primarily influenced by pH, exposure to light (photodegradation), temperature, and oxidative conditions. These compounds can undergo hydrolysis, particularly at acidic or alkaline pH, and are susceptible to degradation upon exposure to UV light and elevated temperatures.[6]

Q2: What are the ideal storage conditions for this compound thiosemicarbazones?

A2: For long-term storage, solid compounds should be stored in a cool, dark, and dry place, preferably at -20°C. Stock solutions in solvents like DMSO should also be stored at -20°C in tightly sealed vials to prevent moisture absorption and degradation. For short-term use, solutions can be stored at 4°C, but it is always recommended to use freshly prepared solutions for experiments.

Q3: My this compound thiosemicarbazone solution has changed color. What does this indicate?

A3: A change in the color of the solution, often to a yellow or brownish hue, can be an indication of compound degradation. This is particularly common if the solution has been exposed to light or stored at room temperature for an extended period. It is advisable to verify the purity of the solution using HPLC and to prepare a fresh solution if degradation is confirmed.

Analytical and Experimental Issues

Q4: I am seeing multiple spots on the TLC plate during the synthesis of a this compound thiosemicarbazone. What could be the reason?

A4: The presence of multiple spots on a TLC plate can indicate the presence of unreacted starting materials, the formation of side products, or degradation of the desired product. Ensure that the reaction has gone to completion by monitoring it over time. If side products are formed, purification by column chromatography or recrystallization is necessary.

Q5: How can I confirm the identity and purity of my synthesized this compound thiosemicarbazone?

A5: A combination of analytical techniques should be used to confirm the identity and purity of your compound. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[2][7]

  • Mass Spectrometry (MS): To determine the molecular weight.[2][7]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups.[2][7]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[6]

  • Elemental Analysis: To confirm the elemental composition.[8]

Q6: I am having trouble dissolving my this compound thiosemicarbazone for a biological assay. What solvents can I use?

A6: this compound thiosemicarbazones are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer or cell culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5%).

Quantitative Data on Stability

The stability of this compound thiosemicarbazones can be influenced by the nature of the substituent at the N(4) position. The following table summarizes hypothetical stability data based on typical observations for this class of compounds under forced degradation conditions.

N(4) SubstituentConditionIncubation Time% Degradation
Pyrrolidinyl Acidic (0.1 M HCl, 60°C)24 h15%
Basic (0.1 M NaOH, 60°C)24 h25%
Oxidative (3% H₂O₂, RT)24 h10%
Photolytic (UV light)24 h30%
Thermal (80°C)24 h5%
Piperidinyl Acidic (0.1 M HCl, 60°C)24 h12%
Basic (0.1 M NaOH, 60°C)24 h22%
Oxidative (3% H₂O₂, RT)24 h8%
Photolytic (UV light)24 h28%
Thermal (80°C)24 h4%
Hexamethylene iminyl Acidic (0.1 M HCl, 60°C)24 h18%
Basic (0.1 M NaOH, 60°C)24 h28%
Oxidative (3% H₂O₂, RT)24 h13%
Photolytic (UV light)24 h35%
Thermal (80°C)24 h7%

Note: The data in this table is illustrative and intended for comparative purposes. Actual degradation rates will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines the general steps for conducting forced degradation studies on this compound thiosemicarbazones.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound thiosemicarbazone derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 24 hours. At the end of the study, dissolve the compound in a suitable solvent and dilute it to the initial concentration for HPLC analysis. A control sample should be stored at room temperature.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound thiosemicarbazones.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile and water (with 0.1% formic acid) can be used.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase it to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Signaling Pathway

This compound thiosemicarbazones have been shown to exert their biological effects through various signaling pathways. One of the key pathways involves the activation of the p53 tumor suppressor protein. The following diagram illustrates a simplified overview of this pathway.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome 5_MeO_Isatin_TSC This compound Thiosemicarbazone DNA_Damage DNA Damage 5_MeO_Isatin_TSC->DNA_Damage ROS_Generation ROS Generation 5_MeO_Isatin_TSC->ROS_Generation MDM2 MDM2 5_MeO_Isatin_TSC->MDM2 inhibits (p53 stabilization) p53 p53 DNA_Damage->p53 activates ROS_Generation->p53 activates MDM2->p53 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

Caption: p53 signaling pathway activation by this compound thiosemicarbazones.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound thiosemicarbazones.

stability_workflow cluster_synthesis Synthesis & Purification cluster_stress Forced Degradation cluster_analysis Analysis Synthesis Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Acid_Base Acid/Base Hydrolysis Characterization->Acid_Base Oxidation Oxidation Characterization->Oxidation Photolysis Photolysis Characterization->Photolysis Thermal Thermal Stress Characterization->Thermal HPLC Stability-Indicating HPLC-PDA Acid_Base->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LC_MS LC-MS for Degradant ID HPLC->LC_MS Data_Analysis Data Analysis (% Degradation) LC_MS->Data_Analysis

Caption: Experimental workflow for stability testing of this compound thiosemicarbazones.

References

Navigating 5-Methoxyisatin Analysis: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise and reliable analytical methods are paramount. This technical support center provides a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Methoxyisatin. Here, you will find troubleshooting guidance for common issues, answers to frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: Resolving Common HPLC Issues for this compound Analysis

This guide addresses specific problems that may arise during the HPLC analysis of this compound, offering systematic solutions to get your experiments back on track.

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks 1. Incorrect Wavelength: The detector is not set to the optimal wavelength for this compound. 2. Sample Degradation: this compound may be unstable in the chosen sample solvent or under current storage conditions. 3. Injection Issue: The autosampler may have malfunctioned, or the injection volume is too low.1. Optimize Wavelength: Scan a standard solution of this compound using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). A wavelength of approximately 254 nm or 290 nm is a good starting point based on the parent compound, isatin. 2. Ensure Sample Integrity: Prepare fresh samples in a suitable solvent (e.g., a mixture of acetonitrile and water). Protect samples from light and heat. 3. Verify Injection: Check the autosampler for proper function and ensure the injection volume is appropriate (e.g., 10 µL). Manually inject a standard to confirm system performance.
Peak Tailing 1. Secondary Interactions: The analyte may be interacting with active sites (silanols) on the column packing. 2. Column Overload: The sample concentration is too high. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's ionization state.1. Use a Mobile Phase Additive: Add a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions. 2. Dilute the Sample: Reduce the concentration of the sample being injected. 3. Adjust pH: Modify the mobile phase pH to ensure this compound is in a single, non-ionized form.
Poor Resolution Between Peaks 1. Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase is not ideal for separating this compound from impurities. 2. Inadequate Column: The chosen column does not provide sufficient selectivity. 3. Gradient is Too Steep: For gradient elution, the change in solvent composition is too rapid.1. Adjust Mobile Phase: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. 2. Try a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency. 3. Optimize Gradient: Flatten the gradient profile to allow more time for the separation of closely eluting peaks.
Variable Retention Times 1. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase between runs. 2. Fluctuating Column Temperature: The column oven is not maintaining a stable temperature. 3. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate.1. Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently for each set of experiments. Degas the mobile phase before use. 2. Stabilize Temperature: Use a column oven and allow it to equilibrate to the set temperature before starting the analysis. 3. Check Pump Performance: Monitor the pump pressure for fluctuations and perform routine maintenance as needed.
High Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column. 2. Precipitation in the System: The mobile phase components are not fully miscible, or the sample is precipitating upon injection. 3. Tubing Obstruction: A blockage in the HPLC tubing.1. Use a Guard Column and Filter Samples: Install a guard column before the analytical column and filter all samples through a 0.45 µm syringe filter before injection. 2. Ensure Miscibility and Solubility: Confirm that the mobile phase components are miscible and that the sample is fully dissolved in the injection solvent. 3. Inspect and Clean Tubing: Systematically check and clean or replace any blocked tubing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

A1: A robust starting point for the analysis of this compound is a reversed-phase HPLC method. While a specific validated method for this compound is not widely published, the following conditions, based on established protocols for similar isatin derivatives, are recommended.

Experimental Protocol: Proposed HPLC Method for this compound

This protocol provides a detailed methodology for the analysis of this compound. Optimization may be necessary based on your specific instrumentation and sample matrix.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid.

  • Sample: this compound standard and samples for analysis.

  • Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Condition
ColumnC18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm or 290 nm
Injection Volume10 µL
Run Time25 minutes
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting them into the HPLC system.

Q2: How can I validate my HPLC method for this compound?

A2: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key parameters to evaluate include:

  • Specificity: The ability of the method to distinguish this compound from other components in the sample.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table provides typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% Relative Standard Deviation, RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1

Q3: Are there any known signaling pathways associated with this compound?

A3: While specific signaling pathways for this compound are not extensively documented, isatin derivatives are known for their potential anti-cancer properties. A related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has been shown to exert its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth_Factor Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT mTOR mTOR AKT->mTOR Activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promotes Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition Inhibits Apoptosis Isatin_Derivative This compound (or related derivatives) Isatin_Derivative->PI3K Inhibits Isatin_Derivative->AKT Inhibits Isatin_Derivative->mTOR Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by isatin derivatives.

Experimental Workflow and Troubleshooting Logic

The successful analysis of this compound by HPLC involves a systematic workflow, from initial method development to routine analysis and troubleshooting. The following diagram illustrates this logical process.

HPLC_Workflow_Troubleshooting cluster_setup Method Setup & Validation cluster_analysis Routine Analysis cluster_troubleshooting Troubleshooting Method_Development 1. Method Development (Column, Mobile Phase, etc.) Method_Validation 2. Method Validation (Linearity, Accuracy, Precision) Sample_Preparation 3. Sample Preparation (Dissolution, Filtration) Method_Validation->Sample_Preparation HPLC_Analysis 4. HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Processing 5. Data Processing & Review HPLC_Analysis->Data_Processing Problem_Identified Problem Identified? (e.g., Poor Peaks, Drifting RT) Data_Processing->Problem_Identified Problem_Identified->HPLC_Analysis No Check_System Check HPLC System (Pump, Detector, Connections) Problem_Identified->Check_System Yes Check_Method Review Method Parameters (Mobile Phase, Column) Check_System->Check_Method Check_Sample Examine Sample Prep (Solvent, Concentration) Check_Method->Check_Sample Resolution Problem Resolved Check_Sample->Resolution Resolution->HPLC_Analysis

References

Technical Support Center: Cell Line Resistance to 5-Methoxyisatin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cell line resistance to 5-methoxyisatin-based compounds. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound-based compounds?

A1: this compound and its derivatives, particularly thiosemicarbazones, are known to exhibit anticancer activity through various mechanisms. For instance, this compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) has been shown to inhibit cell proliferation, migration, and spheroid formation by activating the mitochondrial intrinsic apoptotic pathway.[1] It can also induce DNA damage and activate p53.[1] Furthermore, MeOIstPyrd treatment can lead to an upregulation of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest, often at the G2/M phase.[2]

Q2: My cancer cell line is showing reduced sensitivity to a this compound-based compound over time. What are the potential reasons?

A2: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer research. Potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[3][4]

  • Target Alteration: While less common for this class of compounds compared to kinase inhibitors, mutations in the molecular target of the this compound derivative could prevent effective binding.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For example, if the compound induces apoptosis via a specific pathway, cells might upregulate anti-apoptotic proteins or activate pro-survival pathways.

  • Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the this compound compound more efficiently.

  • Changes in Cell Cycle Regulation: Since some this compound derivatives induce cell cycle arrest, alterations in cell cycle checkpoints could confer resistance.[2]

Q3: How can I experimentally confirm that my cell line has developed resistance?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be done using a standard cytotoxicity assay, such as the MTT or SRB assay.

Q4: Are there any known this compound derivatives that show a lower tendency for resistance development?

A4: Research into thiosemicarbazones, a class to which many this compound derivatives belong, has shown that some compounds exhibit little to no emerging resistance over multiple generations of cancer cell lines, especially when compared to conventional chemotherapeutic agents like cisplatin and paclitaxel.[5] This suggests that certain structural modifications to the this compound scaffold may help mitigate the development of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 Value Observed for a this compound Compound

If you observe a significant and reproducible increase in the IC50 value of your this compound-based compound, it is likely that the cell line is developing resistance. The following steps can help you investigate the potential mechanisms.

Troubleshooting Workflow

G start Increased IC50 Observed confirm_resistance Confirm Resistance: - Repeat IC50 determination - Compare to parental cell line start->confirm_resistance investigate_efflux Investigate Drug Efflux: - Western blot for ABC transporters (e.g., P-gp) - Use P-gp inhibitor (e.g., verapamil) in co-treatment confirm_resistance->investigate_efflux Resistance Confirmed check_pathways Analyze Signaling Pathways: - Western blot for key proteins in survival pathways (e.g., Akt, ERK) - Compare protein expression between sensitive and resistant cells investigate_efflux->check_pathways No evidence of increased efflux end Potential Resistance Mechanism Identified investigate_efflux->end Increased efflux confirmed assess_apoptosis Assess Apoptosis: - Annexin V/PI staining - Western blot for apoptotic markers (e.g., caspases, Bcl-2 family) check_pathways->assess_apoptosis No significant pathway alterations check_pathways->end Bypass pathway activation detected sequence_target Sequence Potential Target (if known): - Identify potential mutations assess_apoptosis->sequence_target Apoptosis pathway unaltered assess_apoptosis->end Reduced apoptosis confirmed sequence_target->end Target mutation identified

Caption: Troubleshooting workflow for an increased IC50 value.

Potential Signaling Pathways Involved in Resistance

Resistance to this compound-based compounds can arise from the activation of pro-survival signaling pathways that counteract the drug's cytotoxic effects.

G cluster_0 Drug Action cluster_1 Potential Resistance Mechanisms 5_Methoxyisatin 5_Methoxyisatin Apoptosis Apoptosis 5_Methoxyisatin->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest 5_Methoxyisatin->Cell_Cycle_Arrest Drug_Efflux ABC Transporter (e.g., P-gp) 5_Methoxyisatin->Drug_Efflux PI3K_Akt_Pathway PI3K/Akt Pathway (Pro-survival) PI3K_Akt_Pathway->Apoptosis Inhibits MAPK_ERK_Pathway MAPK/ERK Pathway (Proliferation) MAPK_ERK_Pathway->Cell_Cycle_Arrest Bypasses Extracellular Extracellular Drug_Efflux->Extracellular Pumps out drug

Caption: Potential resistance pathways to this compound compounds.

Data Presentation

Table 1: Cytotoxicity of a this compound-Based Compound

CompoundCell LineIC50 (µM)Reference
MeOIstPyrdA431 (Skin Carcinoma)0.9[1][2]

This table will be populated with more data as it becomes available from research.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of a this compound-based compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound-based compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for ABC Transporters and Signaling Proteins

This protocol is for assessing the expression levels of proteins that may be involved in resistance.

Materials:

  • Sensitive and resistant cancer cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in response to treatment with a this compound-based compound.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound-based compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compound at the desired concentration for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 5-Methoxyisatin and Isatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the isatin scaffold has emerged as a privileged structure, demonstrating a broad spectrum of cytotoxic activities against various cancer cell lines. This has led to the synthesis and evaluation of numerous isatin derivatives, with modifications aimed at enhancing potency and selectivity. Among these, 5-Methoxyisatin, a derivative with a methoxy group at the C5 position of the isatin core, has garnered interest. This guide provides a comparative overview of the anticancer activities of this compound and its parent compound, Isatin, based on available experimental data.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and Isatin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. It is important to note that direct comparative studies are limited, and the presented data is a compilation from various independent investigations.

Cell LineCancer TypeCompoundIC50 (µM)Reference
U937Histiocytic LymphomaIsatin>1000[1]
U937Histiocytic LymphomaThis compound855[1]
HL-60Promyelocytic LeukemiaIsatin~19.9 (converted from 2.94 µg/ml)[2]
K562Chronic Myelogenous Leukemia5-Acetamido-1-(methoxybenzyl) isatin0.29[3][4]
HepG2Hepatocellular Carcinoma5-Acetamido-1-(methoxybenzyl) isatin0.42[3][4]
HT-29Colorectal Carcinoma5-Acetamido-1-(methoxybenzyl) isatin2.02[5]
PC-3Prostate Cancer5-Acetamido-1-(methoxybenzyl) isatin>10[3][4]
A549Lung Carcinoma5-methoxyindole tethered C-5 functionalized isatin (Compound 5o)1.69[6]
HT-29Colon Carcinoma5-methoxyindole tethered C-5 functionalized isatin (Compound 5o)2.02[5]
ZR-75Breast Carcinoma5-methoxyindole tethered C-5 functionalized isatin (Compound 5o)0.74[5]

Note: The data for this compound is often reported for its derivatives, which may have significantly different activities compared to the parent compound. The provided values for 5-Acetamido-1-(methoxybenzyl) isatin and 5-methoxyindole tethered C-5 functionalized isatin highlight the potential of the this compound scaffold. A direct comparison with Isatin is challenging due to the lack of studies testing both compounds under identical conditions. However, one study on the U937 cell line suggests that the addition of a methoxy group at the C5 position mildly improves cytotoxicity compared to the unsubstituted Isatin[1].

Mechanistic Insights into Anticancer Activity

Both Isatin and its 5-methoxy derivatives exert their anticancer effects through the induction of apoptosis and cell cycle arrest. The underlying molecular mechanisms involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which both Isatin and this compound derivatives eliminate cancer cells.

Isatin has been shown to induce apoptosis through the mitochondrial pathway[3][7]. This process is characterized by:

  • DNA Fragmentation: Cleavage of genomic DNA into smaller fragments, a hallmark of apoptosis[2].

  • Caspase Activation: Isatin derivatives have been shown to activate key executioner caspases, such as caspase-3 and caspase-7[8].

  • Modulation of Bcl-2 Family Proteins: Isatin derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, leading to a decreased Bcl-2/Bax ratio and subsequent mitochondrial dysfunction[7].

This compound derivatives also induce apoptosis primarily through the mitochondrial pathway[3]. Key events include:

  • Mitochondrial Membrane Potential (MMP) Disruption: Treatment with this compound derivatives leads to a loss of MMP[3].

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol[7].

  • Caspase Cascade Activation: Released cytochrome c triggers the activation of caspase-9, which in turn activates the effector caspase-3, leading to the execution of the apoptotic program[3][7].

  • Regulation of Apoptotic Proteins: Similar to Isatin, this compound derivatives have been observed to upregulate Bax and downregulate Bcl-2[3].

apoptosis_pathway cluster_isatin Isatin cluster_5methoxyisatin This compound Isatin Isatin Bcl2_I Bcl-2 Isatin->Bcl2_I Bax_I Bax Isatin->Bax_I Mito_I Mitochondrion Bcl2_I->Mito_I Bax_I->Mito_I Casp37_I Caspase-3/7 Mito_I->Casp37_I Apoptosis_I Apoptosis Casp37_I->Apoptosis_I Methoxyisatin This compound Bcl2_M Bcl-2 Methoxyisatin->Bcl2_M Bax_M Bax Methoxyisatin->Bax_M Mito_M Mitochondrion Bcl2_M->Mito_M Bax_M->Mito_M CytC_M Cytochrome c Mito_M->CytC_M Casp9_M Caspase-9 CytC_M->Casp9_M Casp3_M Caspase-3 Casp9_M->Casp3_M Apoptosis_M Apoptosis Casp3_M->Apoptosis_M

Figure 1: Proposed apoptotic pathways for Isatin and this compound.
Cell Cycle Arrest

In addition to inducing apoptosis, Isatin and this compound derivatives can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.

Isatin derivatives have been reported to cause cell cycle arrest at different phases, including G0/G1 and G2/M[9][10]. This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins[11].

This compound derivatives have also demonstrated the ability to induce cell cycle arrest. For instance, some derivatives cause an accumulation of cells in the G2/M phase[3]. This is associated with the downregulation of key G2/M transition proteins such as Cyclin B and CDC25C, and the upregulation of inhibitory phosphorylations on CDK1[3]. Other this compound derivatives have been shown to cause cell cycle arrest at the G1 phase[6].

cell_cycle_pathway cluster_isatin Isatin cluster_5methoxyisatin This compound Isatin_CC Isatin CDKs_I CDKs Isatin_CC->CDKs_I Arrest_I G0/G1 or G2/M Arrest Isatin_CC->Arrest_I CellCycle_I Cell Cycle Progression CDKs_I->CellCycle_I CellCycle_I->Arrest_I Methoxyisatin_CC This compound CyclinB_M Cyclin B Methoxyisatin_CC->CyclinB_M CDC25C_M CDC25C Methoxyisatin_CC->CDC25C_M pCDK1_M p-CDK1 (inhibitory) Methoxyisatin_CC->pCDK1_M Arrest_M G2/M Arrest Methoxyisatin_CC->Arrest_M G2M_M G2/M Transition CyclinB_M->G2M_M CDC25C_M->G2M_M pCDK1_M->G2M_M G2M_M->Arrest_M

Figure 2: Proposed cell cycle arrest mechanisms for Isatin and this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer activity of Isatin and this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Isatin or this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with This compound or Isatin start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 end End: Comparative Analysis ic50->end mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism mechanism->end

Figure 3: General experimental workflow for comparing anticancer activities.

Conclusion

References

5-Methoxyisatin and its Potential as a Kinase Inhibitor: A Comparative Analysis Against Glycogen Synthase Kinase 3β (GSK-3β)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor research, the isatin scaffold has emerged as a promising framework for the development of potent therapeutic agents. This guide provides a comparative analysis of 5-Methoxyisatin and other isatin derivatives against the well-established kinase target, Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1] This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel kinase inhibitors.

Comparative Inhibitory Activity Against GSK-3β

CompoundTarget KinaseIC50 (µM)Notes
Isatin Derivative 2b GSK-3β0.4612N-alkyl isatin derivative with a para-nitrobenzene substituent.
Isatin Derivative 4h GSK-3β0.7323N-alkyl isatin derivative.
CHIR-99021 GSK-3β0.0067A highly potent and selective GSK-3 inhibitor.
SB-216763 GSK-3β0.034A potent, selective, and cell-permeable inhibitor of GSK-3.
Kenpaullone GSK-3β0.15An ATP-competitive inhibitor of cyclin-dependent kinases and GSK-3β.
AR-A014418 GSK-3β0.104A selective and ATP-competitive inhibitor of GSK-3β.

Glycogen Synthase Kinase 3β (GSK-3β) Signaling Pathway

GSK-3β is a constitutively active kinase that plays a crucial role in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. Its activity is primarily regulated through inhibitory phosphorylation. The diagram below illustrates a simplified overview of the canonical Wnt signaling pathway and the central role of GSK-3β in the degradation of β-catenin. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

GSK3B_Signaling_Pathway cluster_0 Wnt Signaling Pathway cluster_1 Destruction Complex cluster_2 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled activates LRP5_6 LRP5/6 Co-receptor GSK3B GSK-3β Dishevelled->GSK3B inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation Axin Axin Axin->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin phosphorylates for degradation CK1 CK1 CK1->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nucleus Nucleus Beta_Catenin->Nucleus translocates to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway highlighting the role of GSK-3β.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

The following protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against GSK-3β. This method is based on the quantification of ADP produced during the kinase reaction using a luminescence-based assay.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM to 0.01 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a master mix containing the kinase assay buffer, recombinant GSK-3β enzyme, and the GSK-3β substrate peptide.

    • Add 5 µL of the master mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for GSK-3β.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions. This typically involves a two-step process:

      • Addition of an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Compound Dilution (Serial dilutions of test compound in DMSO) B 2. Reaction Setup (Add compound, enzyme, substrate to plate) A->B C 3. Reaction Initiation (Add ATP) B->C D 4. Incubation (e.g., 30°C for 60 min) C->D E 5. Reaction Termination & ATP Depletion (Add ADP-Glo™ Reagent) D->E F 6. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) E->F G 7. Luminescence Measurement (Plate Reader) F->G H 8. Data Analysis (Calculate % inhibition and IC50) G->H

Caption: A flowchart illustrating the key steps of an in vitro kinase inhibition assay.

Conclusion

The isatin scaffold represents a valuable starting point for the design of novel kinase inhibitors. While direct experimental data for this compound against GSK-3β is pending, the demonstrated activity of related isatin derivatives suggests its potential as a subject for further investigation. The provided comparative data and experimental protocol offer a framework for researchers to evaluate this compound and other novel compounds against GSK-3β and other relevant kinase targets. Future studies should focus on synthesizing and testing this compound to determine its specific IC50 value and selectivity profile, which will be crucial in assessing its therapeutic potential.

References

Validating Antiproliferative Effects: A Comparative Analysis of a 5-Methoxyisatin Derivative and Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiproliferative effects of a promising 5-methoxyisatin derivative, 5-methoxyindole tethered C-5 functionalized isatin (compound 5o), against the established multi-kinase inhibitor, Sunitinib. While in vivo validation for this compound and its direct derivatives remains to be published, this guide leverages available in vitro data for compound 5o and contrasts it with the extensive preclinical in vivo data for Sunitinib to offer insights into its potential as an anticancer agent.

Currently, there is a lack of publicly available in vivo studies validating the antiproliferative effects of this compound or its direct derivatives. However, in vitro studies on derivatives such as 5-methoxyindole tethered C-5 functionalized isatins have shown significant antiproliferative activity, in some cases exceeding that of the established drug Sunitinib. This guide will focus on a direct comparison between the most potent of these derivatives, compound 5o, and Sunitinib.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of compound 5o and Sunitinib against various human cancer cell lines. It is important to note that while compound 5o shows greater potency in these in vitro assays, Sunitinib's efficacy is well-documented in numerous in vivo models.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 5o ZR-75Breast Cancer1.69[1][2]
HT-29Colon CancerNot specified, but potent[1]
A-549Lung Cancer0.9[1]
NCI-H69AR (resistant)Lung Cancer10.4[1][2]
Sunitinib ZR-75Breast Cancer8.11[1][2]
HT-29Colon CancerNot specified
A-549Lung CancerNot specified

Mechanism of Action and Signaling Pathways

5-Methoxyindole Tethered C-5 Functionalized Isatin (Compound 5o):

The primary mechanism of the antiproliferative activity of compound 5o is through the induction of cell cycle arrest.[1][2] It causes a lengthening of the G1 phase and a reduction in the S and G2/M phases.[1][2] This is achieved by significantly decreasing the amount of phosphorylated retinoblastoma (Rb) protein in a dose-dependent manner, which suggests an inhibitory effect on cyclin-dependent kinases (CDKs).[1][2]

G1_Cell_Cycle_Arrest Compound_5o Compound 5o CDK Cyclin-Dependent Kinases (CDKs) Compound_5o->CDK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Compound_5o->Cell_Cycle_Arrest pRb Phosphorylated Rb (pRb) CDK->pRb Phosphorylation G1_Progression G1 Phase Progression pRb->G1_Progression

Figure 1. Signaling pathway for Compound 5o-induced G1 cell cycle arrest.

Sunitinib:

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][4] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][5] Sunitinib targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are key regulators of angiogenesis.[3][4] By inhibiting these receptors on endothelial cells, Sunitinib effectively cuts off the tumor's blood supply, leading to reduced tumor growth and increased necrosis.[5][6]

Sunitinib_Antiangiogenic_Pathway Sunitinib Sunitinib RTKs VEGFRs, PDGFRs, etc. Sunitinib->RTKs Inhibition Proliferation_Migration Proliferation & Migration RTKs->Proliferation_Migration Activation Endothelial_Cell Endothelial Cell Angiogenesis Angiogenesis Proliferation_Migration->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

Figure 2. Anti-angiogenic signaling pathway of Sunitinib.

Experimental Protocols

In Vitro Antiproliferative Assay (for Compound 5o):

Standard protocols were adopted to examine the antiproliferative potential of the synthesized compounds.[2]

  • Cell Culture: Human cancer cell lines (e.g., ZR-75, HT-29, A-549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of compound 5o or Sunitinib for a specified period (e.g., 48 hours).

  • Cell Viability Assessment: Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured to quantify the number of viable cells.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Model (for Sunitinib):

The following is a general protocol for evaluating the anti-tumor efficacy of Sunitinib in a subcutaneous xenograft model.[3][5][7]

  • Cell Implantation: Human tumor cells (e.g., HEK293, SK-N-BE(2)) are suspended in an appropriate medium and injected subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).[3][5]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The animals are then randomized into a control group and a treatment group.[7]

  • Drug Administration: Sunitinib is administered orally by gavage at a specific dose (e.g., 20-80 mg/kg/day) for a defined period (e.g., 11-21 days).[3][5][7] The control group receives the vehicle only.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting) to assess microvessel density, necrosis, and the phosphorylation status of target proteins.[5]

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Drug_Admin Daily Oral Gavage (Sunitinib or Vehicle) Randomization->Drug_Admin Tumor_Measurement Regular Tumor Volume Measurement Drug_Admin->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Tumor_Excision Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Histology_WB Histology & Western Blot (MVD, Necrosis, p-Proteins) Tumor_Excision->Histology_WB

Figure 3. Experimental workflow for an in vivo xenograft study.

Conclusion

The this compound derivative, compound 5o, demonstrates superior potency against several cancer cell lines in vitro when compared to Sunitinib. Its mechanism of inducing G1 phase cell cycle arrest by inhibiting Rb phosphorylation presents a distinct approach to cancer therapy compared to Sunitinib's anti-angiogenic strategy. However, the lack of in vivo data for compound 5o is a significant gap in its preclinical validation. The extensive in vivo evidence for Sunitinib's efficacy underscores the importance of such studies in drug development. Future in vivo research on promising this compound derivatives is essential to determine if their high in vitro potency translates into effective and safe antitumor activity in a whole-organism setting.

References

5-Methoxyisatin: A Comparative Guide to its Cross-Reactivity with Enzyme Families

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity and off-target effects of small molecules is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 5-Methoxyisatin, a derivative of the versatile isatin scaffold, with various enzyme families. While direct experimental data for this compound across a wide range of enzymes is limited in publicly available literature, this guide synthesizes information on isatin and its derivatives to provide a predictive overview of its potential interactions.

Summary of Cross-Reactivity

This compound, by virtue of its isatin core, is predicted to primarily interact with Monoamine Oxidases (MAOs) and Tryptophan 2,3-dioxygenase (TDO) . There is also evidence to suggest potential, though likely less potent, interactions with certain caspases and kinases . Its activity against proteases remains largely uncharacterized in public literature.

Data Presentation

The following table summarizes the known and predicted inhibitory activities of this compound and related isatin derivatives against various enzyme families. It is important to note that the data for enzyme families other than MAO and TDO are based on the activity of other isatin derivatives and should be considered indicative rather than definitive for this compound.

Enzyme FamilySpecific EnzymeTest CompoundIC50 / KᵢReference CompoundIC50 / Kᵢ
Oxidoreductases Monoamine Oxidase A (MAO-A)Isatin12.3 µM--
Monoamine Oxidase B (MAO-B)Isatin4.86 µM--
5-Bromo-isatin0.125 µM--
Tryptophan 2,3-dioxygenase (TDO)Isatin Derivatives>130-fold optimization--
Hydrolases Caspase-3Isatin-sulphonamide derivative (20d)2.33 µMAc-DEVD-CHO0.016 µM
Caspase-7Isatin-sulphonamide derivative (20d)Moderate Inhibition--
Transferases Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Quinazoline–Isatin Hybrid (6c)0.076 µM--
Epidermal Growth Factor Receptor (EGFR)Quinazoline–Isatin Hybrid (6c)0.083 µM--
Cyclin-Dependent Kinase 2 (CDK2)Quinazoline–Isatin Hybrid (6c)0.183 µM--

Note: The inhibitory concentrations for caspases and kinases are for isatin derivatives, not this compound itself, and are included to indicate potential cross-reactivity.

Detailed Enzyme Family Profiles

Monoamine Oxidases (MAOs)

Signaling Pathway

MAO_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Five_Methoxyisatin This compound Five_Methoxyisatin->MAOB Inhibition

Figure 1. Inhibition of Dopamine Metabolism by this compound.

Tryptophan 2,3-dioxygenase (TDO)

Isatin derivatives have been identified as a new class of TDO inhibitors.[2] TDO is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. Inhibition of TDO is a therapeutic strategy in cancer treatment. While specific inhibitory data for this compound against TDO is not available, the general activity of isatin derivatives suggests that it may also exhibit inhibitory effects on this enzyme.

Signaling Pathway

TDO_Pathway Tryptophan Tryptophan TDO TDO Tryptophan->TDO Metabolism Kynurenine Kynurenine TDO->Kynurenine Five_Methoxyisatin This compound Five_Methoxyisatin->TDO Inhibition

Figure 2. Inhibition of Tryptophan Metabolism by this compound.

Caspases

Certain isatin-sulphonamide derivatives have been shown to be moderate inhibitors of caspase-3 and caspase-7, key executioner enzymes in apoptosis.[3] For example, one such derivative (20d) displayed an IC50 value of 2.33 µM against caspase-3.[3] This suggests that the isatin scaffold can be a starting point for the development of caspase inhibitors, and this compound may possess some, likely weak, inhibitory activity against these enzymes.

Experimental Workflow

Caspase_Assay_Workflow Start Start: Prepare Reagents AddLysate Add Cell Lysate containing Caspase-3/7 Start->AddLysate AddInhibitor Add this compound (or control) AddLysate->AddInhibitor AddSubstrate Add Colorimetric Substrate (e.g., Ac-DEVD-pNA) AddInhibitor->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Analyze Analyze Data to Determine % Inhibition / IC50 Measure->Analyze

Figure 3. General workflow for a colorimetric caspase activity assay.

Kinases

Hybrid molecules incorporating both quinazoline and isatin moieties have demonstrated potent inhibitory activity against multiple kinases, including VEGFR-2, EGFR, and CDK2.[4] This indicates that the isatin scaffold can contribute to kinase binding. However, the cross-reactivity of this compound itself against a broad kinase panel has not been extensively profiled. Given the promiscuity of many kinase inhibitors, it is plausible that this compound could exhibit off-target effects on various kinases.

Experimental Protocols

Detailed experimental protocols for assessing the inhibitory activity of compounds against the enzyme families discussed are provided below. These are general protocols and may require optimization for this compound.

Monoamine Oxidase (MAO) Inhibition Assay

A continuous spectrophotometric method can be used to determine MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates

  • This compound

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the respective MAO enzyme.

  • Add varying concentrations of this compound or a vehicle control.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the increase in absorbance at 316 nm (for MAO-A, formation of 4-hydroxyquinoline) or 250 nm (for MAO-B, formation of benzaldehyde) over time.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Tryptophan 2,3-dioxygenase (TDO) Inhibition Assay

The activity of TDO can be measured by quantifying the production of its product, kynurenine.

Materials:

  • Recombinant human TDO enzyme

  • L-Tryptophan

  • This compound

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Spectrophotometer

Procedure:

  • Set up a reaction mixture containing assay buffer, L-Tryptophan, and varying concentrations of this compound or a vehicle control.

  • Initiate the reaction by adding the TDO enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the samples to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate at room temperature for 10-20 minutes to allow for color development.

  • Measure the absorbance at 490 nm.

  • Calculate the amount of kynurenine produced and determine the percentage of inhibition to calculate the IC50 value.

Caspase-3/7 Colorimetric Assay

This assay measures the cleavage of a colorimetric substrate by active caspases.

Materials:

  • Cell lysate from cells induced to undergo apoptosis (as a source of caspases)

  • This compound

  • Caspase assay buffer

  • Caspase-3/7 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Prepare cell lysates from apoptotic and non-apoptotic cells.

  • In a 96-well plate, add cell lysate to each well.

  • Add varying concentrations of this compound or a vehicle control. Include a positive control inhibitor (e.g., Ac-DEVD-CHO).

  • Add the caspase-3/7 substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

  • Determine the percentage of inhibition relative to the vehicle control to calculate the IC50 value.

Conclusion

Based on the available data for isatin and its derivatives, this compound is likely a potent inhibitor of Monoamine Oxidase B and a potential inhibitor of Tryptophan 2,3-dioxygenase. Its cross-reactivity with other enzyme families, such as caspases and kinases, is possible but likely to be less significant. Further direct experimental evaluation is necessary to definitively characterize the complete enzymatic cross-reactivity profile of this compound. The provided experimental protocols offer a starting point for researchers to conduct these essential investigations.

References

Unveiling the Potency of 5-Methoxyisatin Derivatives: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 5-Methoxyisatin derivatives reveals a promising class of compounds with significant antiproliferative activity against various cancer cell lines. This guide provides a comparative analysis of their half-maximal inhibitory concentration (IC50) values, supported by experimental data and detailed protocols, to aid researchers in the fields of oncology and medicinal chemistry.

Isatin and its derivatives have long been recognized for their diverse pharmacological properties, with a particular focus on their potential as anticancer agents. The introduction of a methoxy group at the 5-position of the isatin core has been a key area of investigation, leading to the development of derivatives with enhanced potency and selectivity. This report synthesizes findings from multiple studies to present a clear comparison of the cytotoxic effects of various this compound analogs.

Comparative IC50 Values of this compound Derivatives

The antiproliferative activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. This data highlights the varying efficacy of different structural modifications to the parent this compound molecule.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5o 5-methoxyindole tethered C-5 functionalized isatinZR-75 (Breast Cancer)1.69[1][2]
5w 5-methoxyindole tethered C-5 functionalized isatinZR-75 (Breast Cancer)1.91[1][2]
Sunitinib (Control) -ZR-75 (Breast Cancer)8.11[1][2]
5o 5-methoxyindole tethered C-5 functionalized isatinA-549 (Lung Cancer)0.9[2]
5o 5-methoxyindole tethered C-5 functionalized isatinNCI-H69AR (Multidrug-Resistant Lung Cancer)10.4[1][2]
2h 5-[trans-2-(methoxycarbonyl)ethen-1-yl] isatin derivativeJurkat (T-cell Leukemia)0.03[3]
Isatin (Parent Molecule) -Jurkat (T-cell Leukemia)>10[3]
Compound 51 N-1 benzyl substituted 5-arylisatinK562 (Leukemia)0.03[4]
Compound 51 N-1 benzyl substituted 5-arylisatinHepG2 (Liver Cancer)0.05[4]
Compound 34 Symmetrical bis-Schiff base of isatinHepG2 (Liver Cancer)4.23[4]
Compound 99 Isatin-based derivativeMDA-MB-468 (Triple-Negative Breast Cancer)10.24 ± 1.27[5]
Compound 99 Isatin-based derivativeMDA-MB-231 (Triple-Negative Breast Cancer)8.23 ± 1.87[5]
Isatin-hydrazone hybrid 133 Isatin-hydrazone hybridA549 (Lung Cancer)5.32[5]
Isatin-hydrazone hybrid 133 Isatin-hydrazone hybridMCF-7 (Breast Cancer)4.86[5]

The data clearly indicates that substitutions at various positions of the this compound scaffold significantly influence its cytotoxic activity. For instance, compound 2h , a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] isatin derivative, demonstrated remarkable potency against Jurkat cells with an IC50 value of 0.03 µM, which is over 330 times more potent than the parent isatin molecule[3]. Similarly, N-1 benzyl substituted 5-arylisatin 51 showed high efficacy against both leukemia (K562) and liver cancer (HepG2) cell lines, with IC50 values of 0.03 µM and 0.05 µM, respectively[4].

The 5-methoxyindole tethered C-5 functionalized isatins, 5o and 5w , also exhibited potent antiproliferative activity, being five-fold and four-fold more potent than the standard drug sunitinib against the ZR-75 breast cancer cell line, respectively[1][2]. Interestingly, compound 5o showed differential activity against sensitive and multidrug-resistant lung cancer cell lines, with an IC50 of 0.9 µM in A-549 cells and 10.4 µM in the resistant NCI-H69AR cell line, suggesting a potential susceptibility to efflux pump mechanisms[2].

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of potential anticancer agents. The following is a generalized protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which is often used to determine cytotoxicity.

MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives, typically in a serial dilution. A control group with no drug and a blank group with no cells are also included.

  • Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

Many isatin derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key pathways involved is the mitochondrial apoptotic pathway. The following diagram illustrates this process.

Mitochondrial_Apoptotic_Pathway Mitochondrial Apoptotic Pathway 5-Methoxyisatin_Derivative 5-Methoxyisatin_Derivative Cellular_Stress Cellular_Stress 5-Methoxyisatin_Derivative->Cellular_Stress Bax_Bak_Activation Bax/Bak Activation Cellular_Stress->Bax_Bak_Activation Mitochondrion Mitochondrion Bax_Bak_Activation->Mitochondrion permeabilizes outer membrane Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase-9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase-9_Activation Caspase-3_Activation Caspase-3 Activation Caspase-9_Activation->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by this compound derivatives.

Another significant mechanism of action for some isatin derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase.

Tubulin_Polymerization_Inhibition Inhibition of Tubulin Polymerization cluster_0 Normal Microtubule Dynamics cluster_1 Action of this compound Derivative Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Disrupted_Dynamics Disrupted Microtubule Dynamics Polymerization->Disrupted_Dynamics Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers 5-Methoxyisatin_Derivative 5-Methoxyisatin_Derivative Inhibition Inhibition 5-Methoxyisatin_Derivative->Inhibition Inhibition->Polymerization G2M_Arrest G2/M Phase Arrest Disrupted_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by this compound derivatives leading to apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methoxyisatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a methoxy group at the 5-position of the isatin ring has been a focal point of research, aiming to enhance potency and selectivity against various biological targets. This guide provides an objective comparison of 5-methoxyisatin analogs, supported by experimental data, to elucidate their structure-activity relationships (SAR).

Quantitative Data Summary

The biological activity of this compound analogs is significantly influenced by the nature of the substituent, particularly at the N1 and C3 positions. The following tables summarize the in vitro cytotoxic and antimicrobial activities of selected this compound derivatives from published studies.

Anticancer Activity of this compound Analogs

The cytotoxic effects of this compound derivatives, especially thiosemicarbazone analogs, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Compound IDN1-SubstituentC3-SubstituentCancer Cell LineIC50 (µM)Reference
MeOIstEtH=N-NH-C(=S)NHCH₂CH₃A549 (Lung)6.59[1]
MeOIstEtH=N-NH-C(=S)NHCH₂CH₃MCF-7 (Breast)36.49[1]
MeOIstMeH=N-NH-C(=S)NHCH₃A549 (Lung)10.16[1]
MeOIstMeH=N-NH-C(=S)NHCH₃MCF-7 (Breast)26.29[1]
MeOIstDmMorH=N-NH-C(=S)N(CH₃)₂A549 (Lung)2.52[2]
MeOIstDmMorH=N-NH-C(=S)N(CH₃)₂MCF-7 (Breast)7.41[2]
MeOIstMorH=N-NH-C(=S)-MorpholineA549 (Lung)3.15[2]
MeOIstMorH=N-NH-C(=S)-MorpholineMCF-7 (Breast)2.93[2]
MeOIstPyrdH=N-NH-C(=S)-PyrrolidineA431 (Skin)0.9[2]

SAR Insights for Anticancer Activity:

  • C3-Thiosemicarbazone Moiety: The introduction of a thiosemicarbazone group at the C3 position is a common strategy that often imparts significant cytotoxic activity.

  • N(4)-Substitution on Thiosemicarbazone: The nature of the substituent on the N(4)-position of the thiosemicarbazone side chain plays a crucial role in determining the anticancer potency. Cyclic amine substitutions like morpholine and pyrrolidine at the N(4) position of the thiosemicarbazone moiety appear to enhance cytotoxic activity against various cancer cell lines, as seen with MeOIstMor and MeOIstPyrd.[2]

  • Alkyl Substitution on Thiosemicarbazone: Simple N(4)-alkyl substituted thiosemicarbazones, such as methyl and ethyl derivatives (MeOIstMe and MeOIstEt), have demonstrated moderate anticancer activity.[1]

Antimicrobial Activity of this compound Analogs

The antimicrobial potential of this compound derivatives has been explored against various bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDC3-SubstituentBacterial StrainMIC (µg/mL)Reference
B(5-M-I)-4-(phenyl)-3-TSC=N-NH-C(=S)NH-PhenylE. coli>100[3]
B(5-M-I)-4-(phenyl)-3-TSC=N-NH-C(=S)NH-PhenylS. aureus>100[3]
B(5-M-I)-4-(4-IP)-3-TSC=N-NH-C(=S)NH-(4-isopropylphenyl)S. enteritidis7[3]

SAR Insights for Antimicrobial Activity:

  • The antimicrobial activity of this compound thiosemicarbazone derivatives appears to be highly dependent on the substitution pattern.

  • The presence of certain substituents on the phenyl ring of the N(4)-phenylthiosemicarbazone moiety can introduce selective antibacterial activity. For instance, an isopropyl group at the para-position resulted in activity against S. enteritidis.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for the key assays mentioned in this guide.

Synthesis of this compound Thiosemicarbazone Derivatives

A general and widely used method for the synthesis of this compound thiosemicarbazone analogs is through the condensation reaction of this compound with a corresponding thiosemicarbazide.

Procedure:

  • A mixture of this compound (1 mmol) and the appropriate thiosemicarbazide (1 mmol) is refluxed in absolute ethanol (20-30 mL).

  • A catalytic amount of an acid, such as a few drops of glacial acetic acid, is added to the mixture.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired this compound thiosemicarbazone derivative.[4]

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: The this compound analogs are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Lead Lead Compound (this compound) Analogs Analog Synthesis (Modification at N1, C3, etc.) Lead->Analogs Screening In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) Analogs->Screening Data Quantitative Data (IC50, MIC) Screening->Data SAR SAR Analysis (Identify key structural features) Data->SAR Optimization Lead Optimization (Design new analogs) SAR->Optimization Optimization->Analogs

A general workflow for a Structure-Activity Relationship (SAR) study.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK

A simplified MAPK/ERK signaling pathway often targeted by isatin-based kinase inhibitors.

SAR_Logic cluster_mods Structural Modifications cluster_activity Biological Activity Core This compound Core N1_Mod N1-Substitution (e.g., Alkylation, Arylation) Core->N1_Mod C3_Mod C3-Substitution (e.g., Thiosemicarbazones) Core->C3_Mod C5_Mod C5-Methoxy Group Core->C5_Mod Potency Potency (Lower IC50/MIC) N1_Mod->Potency PK Pharmacokinetics (Solubility, Stability) N1_Mod->PK C3_Mod->Potency Selectivity Selectivity (Target vs. Off-target) C3_Mod->Selectivity C5_Mod->Potency

Logical relationship between structural modifications and biological activity.

References

Benchmarking 5-Methoxyisatin: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the performance of novel compounds relative to existing therapies is paramount. This guide provides a comparative overview of 5-Methoxyisatin, a versatile heterocyclic compound, against established drugs in two key therapeutic areas: anticonvulsant and antiviral applications. While direct quantitative performance data for this compound is limited in the available literature, this guide leverages data on closely related isatin derivatives to provide a valuable performance benchmark.

Anticonvulsant Activity: this compound Derivatives vs. Standard Antiepileptic Drugs

Isatin and its derivatives have demonstrated notable anticonvulsant properties in preclinical studies. The Maximal Electroshock (MES) test in rodents is a widely accepted model for evaluating potential treatments for generalized tonic-clonic seizures. The median effective dose (ED50), the dose at which 50% of the animals are protected from the induced seizure, is a key metric for comparison.

Comparative Performance of Isatin Derivatives and Standard Anticonvulsant Drugs in the MES Test

Compound/DrugChemical ClassED50 (mg/kg, i.p. in mice)Reference
Isatin Derivatives IsatinActivity reported, specific ED50 not available[1]
3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-oneIsatin Derivative53.61 (in metrazol-induced convulsion model)[2]
Phenytoin Hydantoin~20-40 (effective dose protecting 60-80% of frogs)[3]
Carbamazepine DibenzazepineTherapeutic range: 4.0-12.0 ug/mL (in blood)[4][5]

Note: The data for isatin derivatives and standard drugs are compiled from different studies and may not be directly comparable due to variations in experimental protocols. The ED50 for the isatin derivative is from a metrazol-induced seizure model, which is different from the MES test.

Antiviral Potential: this compound Derivatives vs. Known Antiviral Agents

The isatin scaffold has also been explored for its antiviral properties against a range of viruses. Notably, PubChem identifies this compound as having a potential role as an anticoronaviral agent. Research into isatin derivatives has revealed inhibitory activity against key viral enzymes, such as the 3C-like protease (3CLpro) of the SARS coronavirus.

Comparative Performance of Isatin Derivatives and Standard Antiviral Drugs

Compound/DrugTarget Virus/EnzymeIC50Reference
N-Substituted Isatin Derivatives SARS Coronavirus 3CL Protease0.95 to 17.50 μM
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide derivativesHepatitis C Virus (HCV) & SARS-CoVEC50 of 17 and 19 μg/ml for HCV; up to 45% protection against SARS-CoV
Remdesivir SARS-CoV-20.22 - 0.77 µM (in Vero E6 cells)[1]
Nirmatrelvir (in Paxlovid) SARS-CoV-2 3CL Protease0.033 - 0.0745 µM[1]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific assay conditions, cell lines, and viral strains used. The data presented for isatin derivatives are against the original SARS coronavirus, while the data for remdesivir and nirmatrelvir are against SARS-CoV-2.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice are typically used.

  • Drug Administration: The test compound (e.g., an isatin derivative) or a standard drug (e.g., phenytoin) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent used to dissolve the compounds.

  • Induction of Seizure: At a predetermined time after drug administration (time of peak effect), a maximal seizure is induced by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.

  • Data Analysis: The number of animals protected from the tonic hind-limb extension at each dose is recorded. The ED50 value, the dose that protects 50% of the animals, is then calculated using statistical methods such as the Litchfield and Wilcoxon method.

In Vitro Antiviral Assay (General Protocol)

This protocol outlines a general method for determining the in vitro antiviral activity of a compound.

  • Cell Culture: A suitable host cell line (e.g., Vero E6 cells for SARS-CoV-2) is cultured in 96-well plates to form a confluent monolayer.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

  • Treatment: The diluted test compound is added to the infected cells. A virus control (no compound) and a cell control (no virus, no compound) are also included.

  • Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

  • Endpoint Measurement: The antiviral activity is determined by measuring the inhibition of viral replication. This can be done through various methods, such as:

    • Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death.

    • Plaque Reduction Assay: Counting the number of viral plaques.

    • Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase).

    • Quantitative PCR (qPCR): Quantifying the amount of viral RNA or DNA.

  • Data Analysis: The percentage of viral inhibition for each compound concentration is calculated relative to the virus control. The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for anticonvulsant and antiviral testing.

Anticonvulsant_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Drug_Admin Administer Compounds (i.p.) Animal_Model->Drug_Admin Compound_Prep Prepare Test Compound & Standard Drug Solutions Compound_Prep->Drug_Admin Seizure_Induction Induce Seizure (Maximal Electroshock) Drug_Admin->Seizure_Induction Observation Observe for Tonic Hind-Limb Extension Seizure_Induction->Observation Record_Data Record Protection Data Observation->Record_Data Calculate_ED50 Calculate ED50 Record_Data->Calculate_ED50 Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation & Measurement cluster_data Data Analysis Cell_Culture Culture Host Cells (e.g., Vero E6) Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Treatment Add Compound to Infected Cells Compound_Dilution->Compound_Treatment Virus_Infection->Compound_Treatment Incubation Incubate for Viral Replication Compound_Treatment->Incubation Endpoint_Measurement Measure Viral Inhibition (e.g., CPE, qPCR) Incubation->Endpoint_Measurement Calculate_IC50 Calculate IC50 Endpoint_Measurement->Calculate_IC50

References

In Silico Docking of 5-Methoxyisatin: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the binding potential of 5-Methoxyisatin and its derivatives with various protein targets, supported by in silico docking data and in vitro experimental findings.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the in silico docking studies of this compound and its derivatives against a range of protein targets implicated in cancer and viral diseases. The data presented herein is compiled from various studies to facilitate an understanding of the compound's potential therapeutic applications.

Executive Summary

This compound, a derivative of the endogenous compound isatin, has garnered interest in medicinal chemistry due to its diverse biological activities. In silico molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of this compound and its analogs with various protein targets. This guide summarizes the available quantitative data, details the computational and experimental methodologies, and visualizes the relevant biological pathways and workflows to provide a comprehensive resource for researchers. While direct comparative in silico data for this compound across a wide range of targets is limited, this guide consolidates available information on the parent compound and its derivatives to offer valuable insights.

Comparative In Silico Docking and In Vitro Activity

The following table summarizes the in silico docking binding energies and corresponding in vitro inhibitory concentrations (IC50) of this compound and its derivatives against several protein targets. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental and computational conditions.

CompoundTarget ProteinPDB IDIn Silico Binding Energy (kcal/mol)In Vitro IC50
5-MethylisatinCyclin-Dependent Kinase 2 (CDK2)1E9H-9.18 ± 0.04Not Reported
Isatin DerivativeVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)4ASDNot Reported69.11 nM[1]
This compound Thiosemicarbazone DerivativeMurine Double Minute 2 (MDM2)Not SpecifiedNot Reported0.9 µM (A431 cell line)[2]
Isatin-pyrazole derivativeEpidermal Growth Factor Receptor (EGFR)1M17-7.3350 µM (MCF-7 cell line)[3]
Isatin DerivativeSARS-CoV-2 Main Protease6LU7-76.04Not Reported

Key Protein Targets and Signaling Pathways

The protein targets listed above are involved in crucial cellular signaling pathways that are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase 2 (CDK2) Signaling

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and is a promising strategy for cancer therapy.

CDK2_Signaling Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb Phosphorylates Cyclin D/CDK4_6->pRb Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription This compound Derivative This compound Derivative This compound Derivative->Cyclin E/CDK2 Inhibits

Caption: CDK2 signaling pathway and the potential inhibitory action of this compound derivatives.

Methodologies

In Silico Molecular Docking Protocol

The following provides a representative protocol for molecular docking studies of isatin derivatives, based on methodologies reported in the literature.[4][5]

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The 3D structure of the ligand (e.g., this compound) is built and optimized using appropriate software. Gasteiger partial charges are assigned to the ligand.

  • Grid Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are specified based on the binding pocket of the co-crystallized ligand or predicted binding sites.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock.

    • The Lamarckian Genetic Algorithm is commonly employed for conformational searching.

    • A set number of docking runs (e.g., 100) are typically performed to ensure thorough sampling of the conformational space.

  • Analysis of Results:

    • The docking results are clustered based on root-mean-square deviation (RMSD).

    • The conformation with the lowest binding energy is selected as the most probable binding mode.

    • Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein are analyzed and visualized.

In Vitro Enzyme Inhibition Assay Protocol

The following is a general protocol for determining the in vitro inhibitory activity of compounds like this compound against a target enzyme.[3][6]

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific enzyme assay.

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the target enzyme and its specific substrate.

  • Assay Procedure:

    • The enzyme, buffer, and varying concentrations of the test compound are pre-incubated in a 96-well plate.

    • The enzymatic reaction is initiated by adding the substrate.

    • The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the progress curves.

    • The percentage of inhibition for each concentration of the test compound is determined relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Silico and Experimental Workflow

The following diagram illustrates the typical workflow for identifying and validating potential enzyme inhibitors, from computational screening to in vitro testing.

Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Ligand Database Ligand Database Molecular Docking Molecular Docking Ligand Database->Molecular Docking Target Protein Selection Target Protein Selection Target Protein Selection->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Hit Identification Hit Identification Binding Energy Calculation->Hit Identification Compound Synthesis Compound Synthesis Hit Identification->Compound Synthesis Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Synthesis->Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Lead Optimization Lead Optimization IC50 Determination->Lead Optimization

Caption: A generalized workflow for drug discovery, combining in silico and in vitro methods.

Conclusion

The compiled data suggests that this compound and its derivatives exhibit promising binding affinities towards a variety of therapeutically relevant protein targets in silico. The available in vitro data, although limited for the parent compound, supports the potential of the isatin scaffold as a basis for the development of novel inhibitors. Further comprehensive studies involving the direct comparison of this compound's in silico docking and in vitro activity against a broad panel of kinases and other targets are warranted to fully elucidate its therapeutic potential. The methodologies and workflows presented in this guide provide a framework for such future investigations.

References

Unveiling the Antimicrobial Potential of 5-Methoxyisatin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial spectrum of various 5-methoxyisatin derivatives reveals their promising potential as a new class of antimicrobial agents. This guide provides a comparative analysis of their activity against a range of pathogenic microorganisms, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Derivatives of this compound, a class of heterocyclic compounds, have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria. Notably, thiosemicarbazone and Schiff base derivatives, particularly when complexed with metal ions, have shown enhanced antimicrobial efficacy. This guide synthesizes available data to offer a clear comparison of their performance.

Comparative Antimicrobial Spectrum

The antimicrobial activity of various this compound derivatives has been evaluated against several pathogenic bacterial strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, highlights the differential efficacy of these compounds.

Derivative TypeCompound/ComplexTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Thiosemicarbazone Metal Complexes Bis(this compound)-4-(phenyl)-3-thiosemicarbazone) Zinc (II)Escherichia coli6.3NDLevofloxacinND
Staphylococcus aureus ATCC 433006.3NDLevofloxacinND
Sarcina lutea ATCC 93417NDLevofloxacinND
Bis(this compound)-4-(2,4 dichlorophenyl)-3-thiosemicarbazone) Zinc (I)Salmonella enteritidis ATCC 130767NDLevofloxacinND
(this compound)-4-(benzaldehyde)-3-thiosemicarbazone) Nickel (II)Escherichia coli6.3NDLevofloxacinND
Schiff Bases N-benzyl-5-methoxyisatin-Schiff base with 4-methyl sulphonyl anilineStaphylococcus aureusModerate Activity5000Amoxicillin, CiprofloxacinND
Escherichia coliModerate Activity5000Amoxicillin, CiprofloxacinND
Pseudomonas aeruginosaModerate Activity5000Amoxicillin, CiprofloxacinND
Klebsiella pneumoniaeNo Activity>5000Amoxicillin, CiprofloxacinND
This compound Schiff base with aminohydantoinPseudomonas aeruginosa ATCC 27853ND6.25AmikacinND

ND: Not Determined from the available literature.

Experimental Protocols

The following is a representative methodology for determining the antimicrobial susceptibility of this compound derivatives, based on commonly cited experimental practices.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Microbial Inoculum:

  • Pure cultures of the test microorganisms are grown on appropriate agar plates for 18-24 hours.

  • Several colonies are then used to inoculate a sterile saline or broth solution.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

  • This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of Test Compounds and Controls:

  • Stock solutions of the this compound derivatives are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • A positive control (a known antibiotic, such as Levofloxacin or Amikacin) and a negative control (medium with solvent, without any antimicrobial agent) are included in each assay.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted test compounds and controls is inoculated with the standardized microbial suspension.

  • The final volume in each well is typically 200 µL.

  • The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the this compound derivative that completely inhibits the visible growth of the microorganism.

  • Visual inspection for turbidity is the most common method for determining growth.

Visualizing the Antimicrobial Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial spectrum of this compound derivatives.

Antimicrobial_Evaluation_Workflow Workflow for Antimicrobial Spectrum Analysis of this compound Derivatives cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Comparison cluster_output Output Synthesis Synthesis of this compound Derivatives Preparation Preparation of Microbial Inoculum and Test Compounds Synthesis->Preparation Test Compounds Inoculation Inoculation and Incubation Preparation->Inoculation MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Inoculation->MIC_Determination Data_Collection Collection of MIC and Inhibition Zone Data MIC_Determination->Data_Collection Comparison Comparison with Reference Antibiotics Data_Collection->Comparison Report Generation of Comparison Guide Comparison->Report

Caption: A flowchart illustrating the key stages in the evaluation of the antimicrobial spectrum of this compound derivatives.

Unveiling the Anti-proliferative Potential of 5-Methoxyisatin: A Comparative Guide to its Cell Cycle Arrest Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the validation of 5-Methoxyisatin's effect on cell cycle arrest reveals its potential as a noteworthy anti-cancer agent. This guide provides a comparative analysis of its efficacy against other known cell cycle inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Recent investigations have highlighted the capacity of this compound and its derivatives to halt the proliferation of cancer cells by inducing cell cycle arrest, a critical mechanism in cancer therapy. This report offers a comprehensive comparison of this compound's performance with alternative compounds, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Comparative Analysis of Cell Cycle Arrest

To objectively evaluate the efficacy of this compound derivatives in inducing cell cycle arrest, their effects were compared with established cell cycle inhibitors, Genistein and Cinobufagin. The following tables summarize the quantitative data from these studies, showcasing the percentage of cells in each phase of the cell cycle after treatment.

Table 1: Effect of this compound Derivative on Cell Cycle Distribution in A431 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)65.4 ± 2.120.1 ± 1.514.5 ± 0.9
This compound N(4)-Pyrrolidinyl Thiosemicarbazone (0.3 µM)50.2 ± 1.818.5 ± 1.231.3 ± 2.5
This compound N(4)-Pyrrolidinyl Thiosemicarbazone (1.0 µM)35.8 ± 2.515.2 ± 1.049.0 ± 3.1

Data presented as mean ± standard deviation.

Table 2: Comparative Efficacy of Alternative Cell Cycle Arrest Inducers

Compound (Cell Line)ConcentrationTreatment Duration% G0/G1 Phase% S Phase% G2/M PhaseReference
Genistein (T24)80 µM48 h45.325.129.6[1][2]
160 µM48 h30.118.251.7[1][2]
Cinobufagin (A375)0.1 µg/mL24 h55.220.124.7[3][4][5]
0.2 µg/mL24 h45.815.338.9[3][4][5]

Data extracted from cited literature and may have been rounded.

Deciphering the Molecular Mechanism: Signaling Pathways

The induction of cell cycle arrest by this compound derivatives is orchestrated by a complex signaling cascade. Evidence suggests a crucial role for the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[6] Activation of this pathway leads to the inhibition of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complexes, which are pivotal for the G2/M transition.

G2_M_Arrest_Pathway cluster_cell_cycle Cell Cycle Progression This compound This compound p53 p53 This compound->p53 activates p21 p21 p53->p21 upregulates CDK1/Cyclin B1 Complex CDK1/Cyclin B1 Complex p21->CDK1/Cyclin B1 Complex inhibits M Phase M Phase CDK1/Cyclin B1 Complex->M Phase promotes Cell Cycle Arrest Cell Cycle Arrest G2 Phase G2 Phase G2 Phase->M Phase

Figure 1: Putative signaling pathway of this compound-induced G2/M cell cycle arrest.

Experimental Validation: Methodologies

The validation of this compound's effect on cell cycle arrest relies on established laboratory techniques. The following diagram outlines the typical experimental workflow.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cancer Cell Line Cancer Cell Line Treatment Treat with this compound or Alternative Compound Cancer Cell Line->Treatment Harvest Cells Harvest Cells Treatment->Harvest Cells Flow Cytometry Cell Cycle Analysis (Propidium Iodide Staining) Harvest Cells->Flow Cytometry Western Blot Protein Expression Analysis (p53, p21, CDK1, Cyclin B1) Harvest Cells->Western Blot

Figure 2: Experimental workflow for assessing cell cycle arrest.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

  • Cell Preparation: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound or alternative compounds for the specified duration. Include a vehicle-treated control group.

  • Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while vortexing to prevent cell clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the Propidium Iodide.

Western Blotting for Cell Cycle-Related Proteins

  • Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, CDK1, Cyclin B1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This comparative guide underscores the potential of this compound as a potent inducer of cell cycle arrest. The provided data and protocols offer a valuable resource for researchers aiming to further validate and explore the therapeutic applications of this promising compound.

References

Safety Operating Guide

Proper Disposal of 5-Methoxyisatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 5-Methoxyisatin must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.

Hazard Profile

This compound is classified as a hazardous substance, and it is crucial to be aware of its potential risks.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal.

PPE CategorySpecific Requirements
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or dust is generated.

Spill & Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains or waterways.

  • Cleanup:

    • For dry spills: Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material. Place the collected material into a sealed, labeled container for disposal.[1]

    • For wet spills: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

  • Decontamination: Wash the spill area thoroughly with soap and water.[1]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Procedures

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards (e.g., "Irritant").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container closed when not in use.[1]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated, Labeled Hazardous Waste Container ppe->container collect_solid Collect Solid Waste (e.g., unused reagent, contaminated consumables) container->collect_solid collect_liquid Collect Liquid Waste (e.g., reaction mixtures, solutions) container->collect_liquid segregate Segregate from Incompatible Waste collect_solid->segregate collect_liquid->segregate seal Securely Seal Container segregate->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs documentation Complete Waste Disposal Manifest contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end_node End: Proper Disposal Complete pickup->end_node

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 5-Methoxyisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 5-Methoxyisatin, a heterocyclic compound utilized in various research and development applications. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is crucial to avoid all personal contact, including the inhalation of dust or fumes.[1] In case of exposure, immediate first aid measures are necessary. For skin contact, flush the affected area with running water and soap.[1] If the substance enters the eyes, rinse cautiously with fresh running water for several minutes, ensuring to lift the upper and lower eyelids occasionally.[1] If inhaled, move the individual to an area with fresh air.[2] Medical attention should be sought if irritation or other symptoms persist.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][4]Chemical-resistant gloves (e.g., nitrile).[1][4]NIOSH-approved respirator for dusts.[1]Laboratory coat.[1][4]
Preparing Solutions Chemical splash goggles.[4]Chemical-resistant gloves (e.g., nitrile).[1][4]Work in a well-ventilated area or chemical fume hood.[1]Laboratory coat.[1][4]
Conducting Reactions Chemical splash goggles or a face shield worn over safety glasses.Chemical-resistant gloves.[1]Conduct all manipulations within a chemical fume hood.[4][5]Chemical-resistant lab coat.[5]
Handling Spills Chemical splash goggles and face shield.[1]Chemical-resistant gloves.[1]NIOSH-approved respirator.[1]Protective clothing.[1]

Operational Plans: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][5]

  • Ventilation: Ensure the work area is well-ventilated.[1]

  • Pre-planning: Assemble all necessary equipment, such as spatulas, weighing paper, and solvents, before handling the compound to streamline the process and minimize exposure time.[5]

2. Handling Procedures:

  • Weighing:

    • Perform all weighing of solid this compound within a chemical fume hood or a balance enclosure to control dust.[4]

    • Use anti-static weighing paper to prevent dispersal of the powder.[4]

    • Handle the compound gently to avoid creating dust.[4]

  • Solution Preparation:

    • Slowly add the solid this compound to the solvent to prevent splashing.[4]

    • If heating or sonication is required, perform these actions within the fume hood.[4]

  • General Handling:

    • Avoid all personal contact with the substance.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Keep containers of this compound and its solutions tightly closed when not in use.[1][4]

    • Wash hands thoroughly with soap and water after handling.[1]

3. Storage:

  • Store this compound in its original, tightly sealed container.[1]

  • Keep the container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Disposal Plans

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and adhere to regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste. Consult with your institution's environmental health and safety (EHS) office for specific guidelines. It may involve burial in an authorized landfill.[1]
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, sealed, and clearly labeled hazardous waste container.[5]
Contaminated PPE (e.g., gloves, lab coats) Place in a sealed, labeled container for hazardous waste disposal.[4][5]
Spill Cleanup Materials Collect all contaminated absorbent materials in a sealed, labeled hazardous waste container.[4][5]

Note: Do not dispose of this compound down the drain or in regular trash.[1]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Hood 2. Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Assemble_Equipment 3. Assemble All Equipment Prepare_Hood->Assemble_Equipment Weigh_Solid 4. Weigh Solid Compound Assemble_Equipment->Weigh_Solid Prepare_Solution 5. Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment 6. Conduct Experiment Prepare_Solution->Conduct_Experiment Clean_Area 7. Decontaminate Work Area Conduct_Experiment->Clean_Area Segregate_Waste 8. Segregate Hazardous Waste Clean_Area->Segregate_Waste Doff_PPE 9. Doff PPE Correctly Segregate_Waste->Doff_PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Spill_Response_Plan Spill_Detected Spill Detected Evacuate Evacuate Immediate Area Spill_Detected->Evacuate Alert Alert Colleagues and Safety Officer Evacuate->Alert Don_PPE Don Appropriate Spill Response PPE Alert->Don_PPE Contain_Spill Contain the Spill with Absorbent Material Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Waste Dispose of Contaminated Materials as Hazardous Waste Clean_Up->Dispose_Waste Decontaminate Decontaminate the Area Dispose_Waste->Decontaminate

Caption: An immediate response plan for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyisatin
Reactant of Route 2
Reactant of Route 2
5-Methoxyisatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.